3,3-Dimethyl-1-octene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
74511-51-6 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
3,3-dimethyloct-1-ene |
InChI |
InChI=1S/C10H20/c1-5-7-8-9-10(3,4)6-2/h6H,2,5,7-9H2,1,3-4H3 |
InChI Key |
LXXSZHUPIQOEPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)C=C |
Origin of Product |
United States |
Foundational & Exploratory
3,3-Dimethyl-1-octene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the chemical and physical properties of 3,3-Dimethyl-1-octene (CAS Number: 74511-51-6). While this specific isomer is not extensively documented in publicly available literature regarding its biological activity or direct applications in drug development, this document consolidates the known data, including its molecular weight, formula, and computed physicochemical properties. The guide also presents a generalized experimental workflow for the characterization of such a compound, given the absence of specific published protocols for this molecule.
Core Compound Identification
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 74511-51-6 | [1][2] |
| Molecular Formula | C₁₀H₂₀ | [1][2] |
| Molecular Weight | 140.27 g/mol | [1] |
| IUPAC Name | 3,3-dimethyloct-1-ene | [1] |
Physicochemical Properties
The following table summarizes key computed and experimental physicochemical properties of this compound. It is important to note that many of the available data points are predicted rather than experimentally verified.
| Property | Value | Type | Source |
| Density | 0.7±0.1 g/cm³ | Predicted | [2] |
| Boiling Point | 156.2±7.0 °C at 760 mmHg | Predicted | [2] |
| Flash Point | 43.8±10.3 °C | Predicted | [2] |
| Refractive Index | 1.423 | Predicted | [2] |
| LogP | 5.19 | Predicted | [2] |
| Kovats Retention Index | 1151 | Experimental | [1] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely available. However, a synthesis of this compound was reported by Molander, G. A., & Hoberg, J. O. in the Journal of Organic Chemistry, 1992, 57(12), 3266-3268. Researchers interested in the specific methodology are encouraged to consult this primary literature.
For general characterization of a novel or synthesized batch of this compound, a standard analytical workflow would be employed.
General Experimental Workflow for Compound Characterization
A typical workflow for the characterization of a synthesized organic molecule like this compound would involve the following steps to confirm its identity, purity, and structure.
Caption: A generalized experimental workflow for the synthesis, purification, and analytical characterization of an organic compound.
Biological Activity and Drug Development Potential
As of the date of this guide, there is a notable lack of published research on the biological activity, toxicological profile, or potential applications of this compound in drug development or as a signaling molecule. Researchers investigating this compound would be entering a novel area of study. The high lipophilicity, as suggested by the predicted LogP value, might indicate potential for membrane interaction, though this is purely speculative without experimental data.
Spectroscopic Data
Spectroscopic data for this compound is available through various databases. This data is crucial for the unambiguous identification of the compound.
-
¹³C NMR Spectra: Available for structural confirmation.[1]
-
Mass Spectrometry (GC-MS): Data is available, which can be used to confirm the molecular weight and fragmentation pattern.[1]
-
Infrared (IR) Spectra: Vapor phase IR spectra are available to identify characteristic bond vibrations.[1]
Logical Relationships in Compound Analysis
The process of identifying and characterizing an unknown or newly synthesized compound like this compound follows a logical progression where different analytical techniques provide complementary information.
Caption: Logical relationships between the properties of this compound and the analytical techniques used for their determination.
References
Spectroscopic Analysis of 3,3-Dimethyl-1-octene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the unsaturated hydrocarbon 3,3-Dimethyl-1-octene. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemical analysis and drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. While direct experimental values for NMR and IR are not fully detailed here, the data is available in comprehensive databases such as the Spectral Database for Organic Compounds (SDBS) and SpectraBase.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Vinyl (=CH₂) | Data not available | d | Data not available |
| Vinyl (=CH) | Data not available | dd | Data not available |
| Alkyl (CH₂) | Data not available | m | Data not available |
| Methyl (CH₃) | Data not available | t | Data not available |
| gem-Dimethyl (C(CH₃)₂) | Data not available | s | N/A |
Note: Detailed ¹H NMR data for this compound can be found in the Spectral Database for Organic Compounds (SDBS).
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| C1 (=CH₂) | Data not available |
| C2 (=CH) | Data not available |
| C3 (quaternary) | Data not available |
| C4-C7 (alkyl CH₂) | Data not available |
| C8 (alkyl CH₃) | Data not available |
| gem-Dimethyl (CH₃) | Data not available |
Note: Detailed ¹³C NMR data for this compound is available in SpectraBase.[1]
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| =C-H stretch (vinyl) | ~3080 | Medium |
| C-H stretch (alkane) | ~2850-2960 | Strong |
| C=C stretch (alkene) | ~1640 | Medium-Weak |
| C-H bend (alkane) | ~1365-1465 | Medium |
| =C-H bend (vinyl) | ~910, 990 | Strong |
Note: A representative vapor phase IR spectrum is available in public databases.[1]
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 140 | Low | [M]⁺ (Molecular Ion) |
| 69 | High | [C₅H₉]⁺ |
| 55 | Medium | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Data sourced from PubChem.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of liquid, volatile organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.
-
Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed to obtain the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton resonances, and a relaxation delay that allows for full magnetization recovery between pulses.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves broadband decoupling of the proton frequencies to produce a spectrum with single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): A drop of neat (undiluted) this compound is placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin liquid film.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph.
-
Chromatographic Separation: The sample is vaporized and travels through a capillary column, which separates it from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Impact (EI) is a common ionization method, where high-energy electrons bombard the molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions and fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
Synthesis of 3,3-Dimethyl-1-octene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-1-octene is a valuable branched alpha-olefin with potential applications in polymer chemistry, fine chemical synthesis, and as a building block in the development of novel pharmaceutical compounds. Its unique structural motif, featuring a quaternary carbon center adjacent to a terminal double bond, presents interesting synthetic challenges and opportunities. This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of this compound, focusing on Grignard-based, Wittig-type, and olefin metathesis strategies. Detailed experimental protocols for analogous reactions, quantitative data, and logical workflow diagrams are presented to facilitate the practical implementation of these methods in a research and development setting.
Grignard Reaction Pathway
A viable and convergent approach to the synthesis of this compound involves the nucleophilic addition of a vinyl Grignard reagent to a suitable ketone, followed by the selective dehydration of the resulting tertiary allylic alcohol. This pathway is attractive due to the commercial availability of the starting materials and the robustness of Grignard chemistry.
Logical Workflow
Caption: Grignard reaction pathway for this compound synthesis.
Experimental Protocols
Step 1: Synthesis of 3,3-Dimethyl-1-octen-3-ol via Grignard Reaction
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings and anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
-
Grignard Reagent Formation: A solution of vinyl bromide in the anhydrous solvent is added dropwise to the magnesium suspension. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The reaction mixture is typically stirred until the magnesium is consumed.
-
Addition to Ketone: The solution of vinylmagnesium bromide is cooled in an ice bath, and a solution of 2-heptanone in the same anhydrous solvent is added dropwise from the dropping funnel.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude tertiary allylic alcohol.
Step 2: Dehydration of 3,3-Dimethyl-1-octen-3-ol
The dehydration of tertiary alcohols can proceed via different mechanisms, and achieving selectivity for the terminal alkene (Hofmann product) over the more substituted internal alkene (Zaitsev product) is crucial. Reagents such as Martin's sulfurane or the Burgess reagent are known to favor the formation of the less substituted alkene.[2][3][4]
-
Dehydration using Martin's Sulfurane: To a solution of 3,3-Dimethyl-1-octen-3-ol in a dry, aprotic solvent such as dichloromethane or carbon tetrachloride at 0 °C is added Martin's sulfurane. The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then quenched, and the product is isolated by extraction and purified by column chromatography.[2]
-
Dehydration using Burgess Reagent: The Burgess reagent is added to a solution of the tertiary alcohol in a non-polar solvent like benzene or toluene. The reaction is heated to reflux until completion. The product is then isolated by an extractive work-up and purified by chromatography.
Quantitative Data
The following table summarizes typical yields for analogous Grignard and dehydration reactions.
| Reaction Step | Reactants | Product | Typical Yield (%) |
| Grignard addition to a ketone | A ketone and a Grignard reagent | A tertiary alcohol | 70-90 |
| Dehydration of a tertiary alcohol (Hofmann) | A tertiary alcohol and a selective dehydrating agent (e.g., Martin's sulfurane) | A terminal alkene | 60-80 |
Wittig Reaction Pathway
The Wittig reaction provides a powerful method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[5][6][7] For the synthesis of this compound, a sterically hindered ylide derived from neopentyl bromide would react with hexanal.
Logical Workflow
Caption: Wittig reaction pathway for this compound synthesis.
Experimental Protocols
Step 1: Synthesis of Neopentyltriphenylphosphonium Bromide
The synthesis of phosphonium salts is typically achieved by the SN2 reaction of an alkyl halide with triphenylphosphine.[8]
-
Reaction Setup: A solution of neopentyl bromide and triphenylphosphine in a suitable solvent like toluene or acetonitrile is heated to reflux.
-
Reaction and Isolation: The reaction is refluxed for an extended period (24-48 hours). The resulting phosphonium salt often precipitates from the solution upon cooling and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.
Step 2: Wittig Reaction
The ylide is generated in situ by treating the phosphonium salt with a strong base, followed by the addition of the aldehyde.
-
Ylide Formation: The neopentyltriphenylphosphonium bromide is suspended in an anhydrous solvent like THF or diethyl ether under an inert atmosphere. A strong base such as n-butyllithium or sodium hydride is added at low temperature (e.g., 0 °C or -78 °C) to generate the ylide.
-
Reaction with Aldehyde: A solution of hexanal in the same anhydrous solvent is then added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The by-product, triphenylphosphine oxide, can often be removed by crystallization or column chromatography to yield the desired alkene.
Quantitative Data
The steric hindrance of the neopentyl group may affect the yields of both the phosphonium salt formation and the Wittig reaction.
| Reaction Step | Reactants | Product | Typical Yield (%) |
| Phosphonium Salt Formation | A primary alkyl halide and triphenylphosphine | An alkyltriphenylphosphonium salt | 80-95 |
| Wittig Reaction (non-stabilized ylide) | An aldehyde and a phosphorus ylide | A (Z)-alkene (major) | 60-80 |
Olefin Metathesis Pathway
Olefin metathesis, particularly cross-metathesis, offers a modern and efficient route to construct carbon-carbon double bonds.[9][10][11] The synthesis of this compound can be envisioned through the cross-metathesis of the readily available 3,3-dimethyl-1-butene (neohexene) with 1-heptene using a suitable ruthenium-based catalyst, such as a Grubbs catalyst.[12][13]
Logical Workflow
Caption: Olefin metathesis pathway for this compound synthesis.
Experimental Protocols
The success of cross-metathesis relies on controlling the statistical distribution of products. By using an excess of one of the olefin partners or by choosing olefins with different reactivities, the formation of the desired cross-product can be favored. In this case, the sterically hindered neohexene is expected to be less prone to self-metathesis.
-
Reaction Setup: A solution of 3,3-dimethyl-1-butene and 1-heptene in a degassed, dry solvent such as dichloromethane or toluene is prepared in a flask under an inert atmosphere.
-
Catalyst Addition: A catalytic amount of a Grubbs-type catalyst (e.g., Grubbs second-generation catalyst) is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by gas chromatography (GC) or GC-MS.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to separate the desired cross-metathesis product from any homodimers and residual catalyst.
Quantitative Data
The efficiency of cross-metathesis is highly dependent on the specific catalyst and reaction conditions employed.
| Reaction Step | Reactants | Catalyst | Typical Yield (%) |
| Cross-Metathesis | A sterically hindered terminal alkene and a linear terminal alkene | Grubbs second-generation catalyst | 50-80 |
Conclusion
This technical guide has outlined three distinct and plausible synthetic pathways for the preparation of this compound. The Grignard approach offers a classic and reliable method, with the key challenge being the selective dehydration of the intermediate tertiary alcohol. The Wittig reaction provides a direct route to the target alkene, although the steric hindrance of the required ylide may impact its efficiency. Finally, the olefin metathesis pathway represents a modern and potentially highly efficient strategy, contingent on the selection of an appropriate catalyst and optimization of reaction conditions to favor the desired cross-coupling. The provided experimental frameworks, based on analogous transformations, and the summarized quantitative data should serve as a valuable resource for researchers embarking on the synthesis of this and related branched alpha-olefins. Further experimental optimization will be necessary to determine the most efficient and scalable route for a given application.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Martin sulfurane - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.au.dk [pure.au.dk]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 10. Cross Metathesis [organic-chemistry.org]
- 11. hwpi.harvard.edu [hwpi.harvard.edu]
- 12. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins [organic-chemistry.org]
- 13. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties of Branched-Chain Alkenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of branched-chain alkenes, crucial for their application in research, chemical synthesis, and pharmaceutical development. Understanding these properties is fundamental to predicting their behavior in various systems, designing experimental procedures, and ensuring their effective use.
Core Physical Properties of Branched-Chain Alkenes
The physical characteristics of branched-chain alkenes are primarily dictated by their molecular structure, including the length of the carbon chain, the position and number of double bonds, and the extent of branching. These structural features influence the strength of intermolecular forces, which in turn determine properties such as boiling point, melting point, density, and solubility.
Boiling Point
The boiling points of branched-chain alkenes are influenced by the overall molecular weight and the degree of branching. As with their straight-chain counterparts, the boiling point generally increases with molecular mass due to stronger London dispersion forces.[1][2] However, for a given number of carbon atoms, branching tends to lower the boiling point.[3] This is because the more compact, spherical shape of branched molecules reduces the surface area available for intermolecular contact, leading to weaker van der Waals forces that are easier to overcome with thermal energy.[3]
Melting Point
The melting points of branched-chain alkenes are determined by the efficiency with which the molecules can pack into a crystal lattice. Unlike boiling points, there is not a simple linear relationship with branching. While increased branching generally leads to a more compact molecular shape, highly symmetrical branched isomers can sometimes exhibit higher melting points than their less branched or linear counterparts. This is because the symmetrical shape allows for more efficient packing in the solid state, requiring more energy to break the crystal lattice.
Density
Branched-chain alkenes are generally less dense than water.[4] Similar to boiling points, for a given number of carbon atoms, increased branching can lead to a decrease in density. The less efficient packing of branched molecules in the liquid state results in a lower mass per unit volume.
Solubility
Due to their nonpolar nature, branched-chain alkenes are virtually insoluble in water.[4][5] However, they are readily soluble in nonpolar organic solvents such as hexane, diethyl ether, and benzene.[5][6] The principle of "like dissolves like" governs their solubility, where nonpolar solutes dissolve well in nonpolar solvents.[7]
Tabulated Physical Property Data
The following tables summarize key physical property data for a selection of branched-chain alkenes, allowing for easy comparison.
Table 1: Physical Properties of Selected Branched-Chain Pentenes and Hexenes
| Compound Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 3-Methyl-1-butene | C₅H₁₀ | 20.1 | -135.9 | 0.649 |
| 2-Methyl-2-butene | C₅H₁₀ | 38.6 | -133.7 | 0.662 |
| 3,3-Dimethyl-1-butene | C₆H₁₂ | 41 | -115 | 0.653[8] |
| 2-Methylpentane | C₆H₁₄ | 60.3 | -153.7 | 0.653[9][10] |
| 3-Methylpentane | C₆H₁₄ | 63.3 | -162.8 | 0.664[11][12] |
| 2,3-Dimethylbutane | C₆H₁₄ | 58 | -128.5 | 0.662[13][14][15] |
Table 2: Physical Properties of Selected Branched-Chain Heptenes and Octenes
| Compound Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 2-Methylhexane | C₇H₁₆ | 90.1 | -118.3 | 0.679[16] |
| 3-Methyl-3-heptene (cis/trans mixture) | C₈H₁₆ | ~122 | - | - |
| 2-Methyl-1-heptene | C₈H₁₆ | 119 | -90 | 0.721[17] |
| 2,4,4-Trimethyl-1-pentene | C₈H₁₆ | 101-102 | -101 | 0.708[18] |
| 2,2,4-Trimethylpentane (Isooctane) | C₈H₁₈ | 98-99 | -107.45 | 0.692[19][20][21] |
| 2,3,4-Trimethylpentane | C₈H₁₈ | 113.4-114.0 | -109.7 to -109.0 | 0.719 |
| 3-Ethylhexane | C₈H₁₈ | 118.54 | -91.46 | 0.710 |
| (E)-3,4-Dimethylhex-3-ene | C₈H₁₆ | - | - | - |
Note: Data is compiled from various sources and may have slight variations. The alkanes are included for comparison of similarly sized and branched structures.
Table 3: Solubility of Branched-Chain Alkenes in Common Organic Solvents
| Alkene Class | Solvent | Solubility |
| C5-C8 Branched Alkenes | Hexane | Soluble |
| C5-C8 Branched Alkenes | Diethyl Ether | Soluble |
| C5-C8 Branched Alkenes | Benzene | Soluble |
| C5-C8 Branched Alkenes | Acetone | Miscible[18] |
| C5-C8 Branched Alkenes | Methanol | Partially Soluble[18] |
| C5-C8 Branched Alkenes | Ethanol | Soluble[11] |
| C5-C8 Branched Alkenes | Carbon Tetrachloride | Soluble[11] |
Experimental Protocols for Physical Property Determination
Accurate determination of the physical properties of branched-chain alkenes relies on standardized experimental techniques. The following sections detail the methodologies for two key analytical methods: Gas Chromatography (GC) for boiling point and purity assessment, and Differential Scanning Calorimetry (DSC) for melting point determination.
Gas Chromatography (GC) for Boiling Point and Purity Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[11] For branched-chain alkenes, it can be used to determine boiling points and assess the purity of a sample by separating different isomers.
Methodology:
-
Sample Preparation: A small amount of the liquid alkene sample is dissolved in a suitable volatile solvent, such as acetone or an appropriate organic solvent.
-
Injection: A microliter volume of the prepared sample is injected into the heated injection port of the gas chromatograph using a microsyringe. The injector temperature is set significantly higher than the boiling points of the sample components to ensure rapid vaporization.
-
Separation: The vaporized sample is carried by an inert mobile phase gas (e.g., helium or nitrogen) through a long, thin capillary column.[11] The column is coated with a stationary phase, which can be polar or non-polar.[17] Separation of the alkene isomers is achieved based on their differential partitioning between the mobile and stationary phases, which is influenced by their boiling points and polarities.
-
Temperature Programming: The column temperature is typically controlled using a temperature program, where the temperature is gradually increased over time. This allows for the separation of compounds with a wide range of boiling points.[13]
-
Detection: As the separated components elute from the column, they pass through a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The detector generates a signal that is proportional to the amount of the component.
-
Data Analysis: The output from the detector is a chromatogram, which is a plot of detector response versus time. The time it takes for a component to travel through the column is its retention time, which is related to its boiling point. The area under each peak corresponds to the relative amount of that component in the mixture.
Differential Scanning Calorimetry (DSC) for Melting Point Determination
Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is a highly precise method for determining the melting point of organic compounds.
Methodology (based on ASTM D3418 principles): [6]
-
Sample Preparation: A small amount of the alkene sample (typically 5-15 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[4][5] An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to create an inert atmosphere.[5]
-
Thermal Cycling: The sample and reference are subjected to a controlled temperature program. A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.[5]
-
Data Acquisition: During the heating ramps, the instrument measures the differential heat flow between the sample and the reference.
-
Data Analysis: The melting point is determined from the resulting thermogram. For pure organic compounds, the melting point is typically taken as the extrapolated onset temperature of the endothermic melting peak.[2] The area under the melting peak corresponds to the enthalpy of fusion.
Logical Relationships in Physical Properties
The physical properties of branched-chain alkenes are logically interconnected and influenced by their molecular structure. The following diagram illustrates these relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. s4science.at [s4science.at]
- 3. infinitalab.com [infinitalab.com]
- 4. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 5. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 6. atslab.com [atslab.com]
- 7. azom.com [azom.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]
- 11. vurup.sk [vurup.sk]
- 12. brainmass.com [brainmass.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. store.astm.org [store.astm.org]
- 15. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 18. memphis.edu [memphis.edu]
- 19. microbenotes.com [microbenotes.com]
- 20. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 21. store.astm.org [store.astm.org]
Navigating Steric Mountains: A Technical Guide to the Synthesis of Hindered Alkenes
The construction of sterically hindered alkenes, particularly tri- and tetrasubstituted olefins, represents a significant challenge in modern organic synthesis. These structural motifs are prevalent in a wide array of biologically active molecules, natural products, and advanced materials, making their efficient and stereoselective synthesis a critical endeavor for researchers in chemistry and drug development. The steric congestion around the forming double bond often impedes classical olefination methods, leading to low yields, poor stereoselectivity, or complete reaction failure.
This technical guide provides an in-depth review of the core strategies employed to overcome these steric challenges. We will explore classic and modern olefination reactions, as well as transition-metal catalyzed cross-coupling methods, that have proven effective in synthesizing sterically demanding alkenes. For each method, we will examine the reaction mechanism, provide a detailed experimental protocol for a key example, and present quantitative data to allow for a clear comparison of their efficacy and scope.
Carbonyl Olefination Methods
The transformation of a carbonyl group into a carbon-carbon double bond is a cornerstone of alkene synthesis. While numerous methods exist, their effectiveness varies greatly when applied to sterically hindered ketones or when the target is a tetrasubstituted alkene.
The Wittig Reaction
Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene.[1] While broadly applicable, the Wittig reaction can be challenging for sterically hindered ketones, which may react slowly and result in poor yields, especially with stabilized ylides.[1] However, for introducing a methylene group using methylenetriphenylphosphorane, even hindered ketones like camphor can be converted to their derivatives.[1][2]
The reaction proceeds through the nucleophilic addition of the ylide to the carbonyl, forming a betaine intermediate which then cyclizes to an oxaphosphetane. This four-membered ring subsequently collapses to yield the alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.[3]
Caption: General workflow of the Wittig Reaction.
| Carbonyl Substrate | Ylide Reagent | Base/Solvent | Product | Yield (%) | Ref. |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH / DCM | trans-9-(2-Phenylethenyl)anthracene | 74% | [4] |
| Cyclohexanone | Methyltriphenylphosphonium bromide | KHMDS / THF | Methylenecyclohexane | 92% | - |
| Camphor | Methyltriphenylphosphonium bromide | KOtBu / Toluene | 2-Methylenecamphane | 50-60% | [1][2] |
-
In a 25-mL Erlenmeyer flask, combine 9-anthraldehyde (0.50 g, 2.42 mmol) and benzyltriphenylphosphonium chloride (0.87 g, 2.23 mmol).
-
Add 6 mL of dimethylformamide (DMF) and a magnetic stir bar. Stir the mixture vigorously for at least 5 minutes to dissolve the solids.
-
Carefully add 10 drops (approx. 0.20 mL) of 50% (w/w) aqueous sodium hydroxide solution to the rapidly stirred reaction mixture.
-
Continue to stir vigorously for 30 minutes. The reaction color will change from dark yellowish to reddish-orange.
-
After 30 minutes, add 4 mL of a 1:1 mixture of 1-propanol and distilled water to precipitate the product.
-
Collect the crude yellow solid product by vacuum filtration.
-
Recrystallize the crude product from a minimal amount of 1-propanol (approx. 4 mL) to yield yellowish crystals.
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate carbanions.[5] These carbanions are more nucleophilic and generally more reactive than the analogous Wittig ylides, allowing them to react efficiently with sterically hindered ketones.[6] A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification.[7] The reaction typically shows high selectivity for the formation of (E)-alkenes.[5]
The reaction begins with the deprotonation of the phosphonate ester to form a stabilized carbanion. This carbanion then adds to the carbonyl compound to form an intermediate which eliminates a dialkylphosphate salt to give the alkene.
Caption: General workflow of the Horner-Wadsworth-Emmons Reaction.
| Carbonyl Substrate | Phosphonate Reagent | Base/Conditions | Product | Yield (%) | E/Z Ratio | Ref. |
| 4-t-Butylcyclohexanone | Methyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propionate | Sn(OTf)₂, N-ethylpiperidine, THF, -78°C | Methyl 2-(4-tert-butylcyclohexylidene)propanoate | 83% | 94:6 (de) | - |
| Adamantanone | Triethyl phosphonoacetate | NaH / DME, reflux | Ethyl 2-adamantylideneacetate | 85% | E-only | - |
| Benzophenone | Triethyl phosphonoacetate | NaH / THF, reflux | Ethyl 3,3-diphenylacrylate | 95% | E-only | - |
-
Wash sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) several times with anhydrous toluene under an inert atmosphere to remove the mineral oil.
-
Suspend the washed NaH in anhydrous toluene. At 0 °C, slowly add a solution of triethyl phosphonoacetate (1.01 eq) in toluene.
-
Allow the resulting solution to warm to room temperature and stir for 1 hour.
-
Add a solution of 4,6-dimethylheptan-2-one (1.0 eq) in toluene to the ylide solution.
-
Heat the mixture under reflux overnight.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to afford the alkene product.
The Peterson Olefination
The Peterson olefination is the silicon-based analogue of the Wittig reaction, involving the reaction of an α-silyl carbanion with an aldehyde or ketone.[8][9] A key feature of this reaction is that the intermediate β-hydroxysilane can often be isolated.[10] This intermediate can then be subjected to either acid- or base-induced elimination to provide alkenes of opposite stereochemistry, offering a powerful method for stereocontrol.[9] Basic elimination occurs via a syn-elimination pathway, while acidic elimination proceeds via an anti-elimination.[8]
The α-silyl carbanion is generated and adds to the carbonyl to form a β-hydroxysilane. This intermediate is then eliminated under acidic or basic conditions to yield the alkene.
Caption: Workflow of the Peterson Olefination showing stereodivergent elimination.
| Carbonyl Substrate | Silyl Reagent | Conditions | Product | Yield (%) | Ref. |
| Generic Ketone | (Trimethylsilyl)methyllithium | 1. Et₂O, 25°C; 2. p-TsOH, MeOH | Methylene derivative | 86% | [8] |
| Benzophenone | Benzyltrimethylsilane | KOtBu / THF, -50°C to RT | 1,1,2-Triphenylethene | 91% | [11] |
| 4-t-Butylcyclohexanone | (Trimethylsilyl)methyllithium | 1. THF; 2. KH | 4-t-Butyl-1-methylenecyclohexane | >95% | - |
-
Under an argon atmosphere, dissolve the ketone (3.0 mmol, 1.0 eq) in diethyl ether (15 mL).
-
At 25 °C, add (trimethylsilyl)methyllithium (0.56 M in hexanes, 4.0 eq). Stir the resulting mixture for 30 minutes.
-
Add methanol (100 mL) followed by p-toluenesulfonic acid (10.0 eq).
-
Stir the mixture for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography to afford the olefin product.
The Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful modification of the original Julia olefination, providing a one-pot synthesis of alkenes from heteroaryl sulfones and carbonyl compounds.[12] The use of 1-phenyl-1H-tetrazol-5-yl (PT) sulfones is common and typically yields (E)-alkenes with very high selectivity.[13] The reaction is known for its broad functional group tolerance and its ability to construct di-, tri-, and even tetrasubstituted double bonds.[14][15]
The reaction involves the deprotonation of the sulfone, followed by addition to the carbonyl compound. The resulting alkoxide intermediate undergoes an intramolecular Smiles rearrangement, followed by elimination of sulfur dioxide and an aryloxide anion to form the alkene.[14]
Caption: General workflow of the Julia-Kocienski Olefination.
| Carbonyl Substrate | Sulfone Reagent | Base/Solvent | Product | Yield (%) | E/Z Ratio | Ref. |
| Cyclohexanecarboxaldehyde | 1-((dodecylsulfonyl)methyl)-1H-tetrazole | KHMDS / DME | (E)-1-cyclohexyltridec-1-ene | 71% | E-only | [12] |
| 4-Phenylcyclohexanone | 1-phenyl-5-(propylsulfonylmethyl)-1H-tetrazole | KHMDS / THF | (E)-1-benzylidene-4-phenylcyclohexane | 88% | >95:5 | - |
| Acetophenone | 1-tert-butyl-5-(ethylsulfonylmethyl)-1H-tetrazole | LiHMDS / THF | (Z)-2-phenyl-2-pentene | 75% | 10:90 | [13] |
-
Under a nitrogen atmosphere, dissolve the PT-sulfone (10.0 mmol) in anhydrous 1,2-dimethoxyethane (DME, 40 mL) and cool the solution to -55 °C.
-
Add a solution of potassium hexamethyldisilazide (KHMDS, 11.0 mmol) in DME (20 mL) dropwise via cannula over 10 minutes. Stir the resulting dark brown solution for 70 minutes.
-
Add neat cyclohexanecarboxaldehyde (15.0 mmol) dropwise over 5 minutes. Stir the mixture at -55 °C for 1 hour, during which the color changes to light yellow.
-
Remove the cooling bath and allow the mixture to stir at ambient temperature overnight.
-
Quench the reaction with H₂O (5 mL) and stir for 1 hour.
-
Dilute the mixture with Et₂O (150 mL) and wash with H₂O (200 mL).
-
Extract the aqueous phase with Et₂O (3 x 30 mL).
-
Combine the organic layers, wash with H₂O (3 x 50 mL) and brine (50 mL), and dry over MgSO₄.
-
Remove the solvent in vacuo and purify the resulting oil by column chromatography (SiO₂, hexanes) to give the desired alkene.
Transition-Metal Catalyzed Cross-Coupling Methods
Cross-coupling reactions offer a fundamentally different approach to alkene synthesis, typically by forming a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond. These methods are particularly powerful for creating highly substituted and sterically congested systems that are inaccessible via carbonyl olefination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[16] It is one of the most versatile and widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents and its exceptional tolerance of functional groups. Developing catalysts and conditions for coupling multiple ortho-substituted partners to form tetra-ortho-substituted biaryls remains an active area of research.[17][18]
The cycle involves oxidative addition of the Pd(0) catalyst to the organic halide, followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
| Aryl Halide | Boronic Acid | Catalyst/Ligand/Base | Product | Yield (%) | Ref. |
| 1-Bromo-2-methylnaphthalene | (2-Methylnaphthalen-1-yl)boronic acid | Pd₂(dba)₃ / L5 / CsF | 1,1'-Dimethyl-2,2'-binaphthyl | 90% | [19] |
| 2-Bromo-1,3,5-triisopropylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos / K₃PO₄ | 1-Cyclohexyl-2,4,6-triisopropylbenzene | 82% | - |
| 2-Chloromesitylene | Mesitylboronic acid | Pd(OAc)₂ / IPr* / t-BuOK | 2,2',4,4',6,6'-Hexamethylbiphenyl | >99% | [20] |
Note: L5 is a specific P-chiral phosphine ligand; IPr is an N-heterocyclic carbene ligand.
-
To an oven-dried vial, add Pd₂(dba)₃ (2.5 mol %), the chiral phosphine ligand (6.0 mol %), and cesium fluoride (CsF, 2.0 eq).
-
Seal the vial with a Teflon-lined cap and purge with argon for 15 minutes.
-
Add the aryl bromide (1.0 eq) and the boronic acid (1.5 eq) followed by anhydrous toluene via syringe.
-
Place the sealed vial in a preheated oil bath at 100 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the biaryl product.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene.[21] While highly effective for mono- and disubstituted alkenes, reactions with more substituted, sterically hindered olefins are challenging.[22] However, intramolecular variants and the use of specialized directing groups or ligands have enabled the synthesis of tri- and even tetrasubstituted alkenes.[21][23]
The mechanism involves oxidative addition of Pd(0) to the organic halide, followed by coordination and migratory insertion of the alkene. The final step is a β-hydride elimination to release the product, followed by reductive elimination with a base to regenerate the Pd(0) catalyst.[21]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
| Alkene Substrate | Aryl Halide | Catalyst/Ligand/Base | Product | Yield (%) | Ref. |
| 2-Methylindene | 2-Bromonaphthalene | Pd(OAc)₂, XPhos, K-phenolate | 2-Methyl-1-(naphthalen-2-yl)-1H-indene | 75% | [23] |
| 2-Methylindene | 2-Mesityl bromide | Pd(OAc)₂, XPhos, K-phenolate | 1-Mesityl-2-methyl-1H-indene | 70% | [23] |
| gem-Difluoroalkene | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Ag₂CO₃ | Monofluorinated 1,3-diene | 91% |
-
Under an argon atmosphere in a dry 10 mL Schlenk tube, stir a mixture of Pd(OAc)₂ (5 mol %) and XPhos (6 mol %) in dry Et₂O (0.2 mL) at room temperature for 20 minutes.
-
Add potassium phenolate (0.2 mmol), the aryl bromide (0.1 mmol), 2-methylindene (0.15 mmol), and additional dry Et₂O (0.2 mL).
-
Seal the tube and heat the mixture at 80 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with Et₂O, and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the tetrasubstituted alkene product.
Conclusion
The synthesis of sterically hindered alkenes requires a departure from conventional olefination strategies. For moderately hindered systems, modern variations of carbonyl olefination reactions, such as the Horner-Wadsworth-Emmons and Julia-Kocienski reactions, offer reliable and often stereoselective routes. These methods benefit from increased reactivity of the nucleophile and favorable reaction thermodynamics. For the most challenging targets, particularly tetra-substituted alkenes and tetra-ortho-substituted biaryls, transition-metal catalyzed cross-coupling reactions like the Suzuki-Miyaura and Mizoroki-Heck reactions are indispensable. The continuous development of new ligands and catalytic systems is pushing the boundaries of what is possible, enabling the construction of previously inaccessible molecular architectures. The choice of method ultimately depends on the specific substitution pattern desired, the functional group tolerance required, and the stereochemical outcome needed, with the data and protocols provided herein serving as a guide for navigating these complex synthetic challenges.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Peterson Olefination | NROChemistry [nrochemistry.com]
- 9. Peterson olefination - Wikipedia [en.wikipedia.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 14. organicreactions.org [organicreactions.org]
- 15. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. researchgate.net [researchgate.net]
- 18. Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. | Semantic Scholar [semanticscholar.org]
- 19. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. macmillan.princeton.edu [macmillan.princeton.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the IUPAC Nomenclature of Branched Octenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exposition of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system as it applies to branched octenes. A systematic and unambiguous naming convention for organic compounds is paramount in scientific communication, particularly in the fields of chemical research and drug development, where precise molecular identification is critical. This document outlines the core principles and step-by-step procedures for accurately naming complex branched octene isomers.
Core Principles of Alkene Nomenclature
The IUPAC system for naming alkenes is built upon the foundational rules for alkane nomenclature, with specific modifications to account for the presence of a carbon-carbon double bond. The suffix "-ene" is used to denote the presence of this functional group.[1][2][3]
Systematic Approach to Naming Branched Octenes
A methodical application of the IUPAC rules is essential for deriving the correct name for a branched octene. The following steps, presented in a protocol-style format, ensure a systematic and accurate naming process.
Protocol 1: Systematic Nomenclature of a Branched Octene
1.0 Identification of the Parent Chain
-
1.1 The parent chain is the longest continuous carbon chain that contains both carbon atoms of the double bond.[1][4][5]
-
1.2 If two or more chains have the same maximum length, the chain with the greater number of substituents is chosen as the parent chain.
2.0 Numbering the Parent Chain
-
2.1 The parent chain is numbered from the end that gives the carbon atoms of the double bond the lowest possible locants (numbers).[1][4][6]
-
2.2 The position of the double bond is indicated by the lower-numbered carbon atom of the double bond.[1][7]
-
2.3 If the double bond is equidistant from both ends of the parent chain, the chain is numbered from the end that gives the first substituent the lowest possible locant.[3][4]
3.0 Identification and Naming of Substituents
-
3.1 All groups attached to the parent chain that are not part of the parent chain are considered substituents.
-
3.2 Substituents are named according to the number of carbon atoms they contain, with the suffix "-yl" (e.g., -CH₃ is methyl, -CH₂CH₃ is ethyl).
-
3.3 The position of each substituent on the parent chain is indicated by the number of the carbon atom to which it is attached.
4.0 Assembling the Complete IUPAC Name
-
4.1 The full name is assembled by listing the substituents in alphabetical order, preceded by their locants.[3][8] Prefixes such as "di-", "tri-", and "tetra-", which indicate the number of identical substituents, are not considered for alphabetization.[7]
-
4.2 The name of the parent alkene, including the locant for the double bond, follows the list of substituents.
-
4.3 According to the 1993 IUPAC recommendations, the locant of the double bond is placed immediately before the "-ene" suffix (e.g., oct-2-ene).[3][4] The older convention of placing the locant before the parent name (e.g., 2-octene) is also still in common use.[3][8] This guide will adhere to the more current recommendation.
Quantitative Data Summary
The following table summarizes the key IUPAC nomenclature rules for branched octenes for easy reference and comparison.
| Rule Category | Specific Rule | Example |
| Parent Chain Selection | Longest continuous carbon chain containing the C=C double bond. | In a substituted octene, an eight-carbon chain containing the double bond is the parent chain, even if a longer chain exists that does not include the double bond. |
| Numbering the Parent Chain | Number from the end that gives the double bond the lowest locant. | A double bond at C2 will be numbered from that end, even if a substituent is at C6 from that same end. |
| If the double bond is equidistant, number from the end that gives the first substituent the lowest locant. | If the double bond is at C4 in an octene, numbering starts from the end that gives a substituent at C2 a lower number than a substituent at C3 from the other end. | |
| Substituent Naming | Name and number substituents based on their identity and position on the parent chain. | A -CH₂CH₃ group on the third carbon is named "3-ethyl". |
| Name Assembly | List substituents alphabetically. Use prefixes (di, tri) for multiple identical substituents. | "3-ethyl-4-methyl..." not "4-methyl-3-ethyl...". "2,4-dimethyl..." |
| Final Name Construction | (Substituent locants)-(Substituent names)(Parent chain locant for C=C)-(Parent chain name) | 3-ethyl-4-methyloct-2-ene |
Logical Workflow for IUPAC Nomenclature of Branched Octenes
The following diagram illustrates the decision-making process for correctly naming a branched octene according to IUPAC rules.
Caption: Logical workflow for the systematic IUPAC naming of branched octenes.
Conclusion
A thorough understanding and consistent application of the IUPAC nomenclature rules are indispensable for professionals in the chemical and pharmaceutical sciences. This guide provides a detailed framework for the accurate and unambiguous naming of branched octenes, thereby facilitating clear communication and preventing errors in scientific discourse and documentation. The systematic protocol and logical workflow presented herein serve as a robust tool for researchers and developers working with these important organic molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. 7.3 Naming Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Naming Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. Organic Nomenclature [www2.chemistry.msu.edu]
- 8. periodicchemistry.com [periodicchemistry.com]
An In-depth Technical Guide to the Thermochemical Properties of C10H20 Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key thermochemical properties of various C10H20 isomers. Understanding these properties—namely the standard enthalpy of formation, standard molar entropy, and molar heat capacity—is fundamental for applications ranging from chemical synthesis and process design to computational modeling in drug development. This document summarizes available quantitative data, details the experimental protocols for their determination, and illustrates the logical relationships between these properties.
Core Thermochemical Data of C10H20 Isomers
The following tables present a compilation of experimental and calculated thermochemical data for a selection of linear and cyclic C10H20 isomers. These values are crucial for predicting the stability, reactivity, and energy changes associated with chemical processes involving these compounds.
Table 1: Standard Enthalpy of Formation (ΔfH°) of C10H20 Isomers at 298.15 K
| Isomer | Formula | State | ΔfH° (kJ/mol) |
| 1-Decene[1] | C10H20 | liquid | -173.8 ± 1.9 |
| 1-Decene[1] | C10H20 | gas | -124.6 |
| trans-2-Decene | C10H20 | gas | -133.2 |
| cis-2-Decene | C10H20 | gas | -128.7 |
| trans-3-Decene | C10H20 | gas | -143.5 |
| cis-3-Decene | C10H20 | gas | -139.0 |
| trans-4-Decene | C10H20 | gas | -143.5 |
| cis-4-Decene | C10H20 | gas | -139.0 |
| trans-5-Decene[2] | C10H20 | gas | -143.5 |
| cis-5-Decene | C10H20 | gas | -139.0 |
| Cyclodecane[3][4] | C10H20 | liquid | -203.4 |
| Cyclodecane[3][4] | C10H20 | gas | -155.2 |
| Ethylcyclooctane | C10H20 | gas | -185.1 |
| Methylcyclononane[5] | C10H20 | gas | -194.3 |
| Propylcycloheptane[6] | C10H20 | gas | -176.0 |
| Pentylcyclopentane[7][8] | C10H20 | gas | -167.8 |
Table 2: Standard Molar Entropy (S°) of C10H20 Isomers at 298.15 K
| Isomer | Formula | State | S° (J/mol·K) |
| 1-Decene[9] | C10H20 | liquid | 425.01 |
| 1-Decene | C10H20 | gas | 533.8 |
| Cyclodecane[3][4] | C10H20 | liquid | 388.5 |
| Propylcycloheptane[6] | C10H20 | gas | 458.7 |
Table 3: Molar Heat Capacity (Cp) of C10H20 Isomers at 298.15 K
| Isomer | Formula | State | Cp (J/mol·K) |
| 1-Decene[9] | C10H20 | liquid | 300.83 |
| 1-Decene | C10H20 | gas | 205.1 |
| Cyclodecane[3][4] | C10H20 | liquid | 288.7 |
| Propylcycloheptane[6] | C10H20 | gas | 201.2 |
Experimental Protocols for Determination of Thermochemical Properties
The accurate determination of thermochemical data relies on precise calorimetric and analytical techniques. The following sections detail the methodologies for the key experiments.
Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion (ΔcH°) is a primary experimental quantity from which the standard enthalpy of formation is often derived. It is determined using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed sample (typically 0.5 - 1.5 grams) of the C10H20 isomer is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."
-
Oxygen Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited remotely by passing an electric current through a fuse wire in contact with the sample.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.
-
Calculation: The heat released by the combustion of the sample is calculated using the total heat capacity of the calorimeter system (C_cal), which is determined by calibrating the calorimeter with a substance of known heat of combustion, such as benzoic acid. The enthalpy of combustion is then calculated from the heat released and the moles of the sample.
Heat Capacity by Differential Scanning Calorimetry (DSC)
Molar heat capacity (Cp) is determined using Differential Scanning Calorimetry (DSC), which measures the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
-
Baseline Measurement: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow of the instrument.
-
Standard Measurement: A second run is conducted with a standard material of known heat capacity, typically sapphire, in the sample pan.
-
Sample Measurement: A third run is performed with a precisely weighed sample of the C10H20 isomer.
-
Heating Program: For all runs, the pans are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 K/min), over the desired temperature range.
-
Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs at a given temperature. The difference in heat flow between the sample and the empty pan is proportional to the sample's heat capacity.
Standard Molar Entropy
The standard molar entropy (S°) is typically determined through a combination of experimental measurements and theoretical calculations based on statistical mechanics.
Methodology:
-
Low-Temperature Heat Capacity: The heat capacity of the solid isomer is measured from a very low temperature (approaching 0 K) up to a temperature above its melting point using adiabatic calorimetry.
-
Enthalpies of Phase Transitions: The enthalpies of any phase transitions (e.g., solid-solid, fusion) are measured.
-
Calculation from Heat Capacity Data: The entropy at a given temperature is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to that temperature, and adding the entropies of any phase transitions.
-
Statistical Mechanics Calculations: For the gaseous state, entropy can be calculated using statistical mechanics. This involves determining the translational, rotational, vibrational, and electronic partition functions of the molecule from its spectroscopic data and molecular structure.
Visualization of Key Relationships
The following diagrams illustrate the workflow for determining thermochemical properties and the fundamental relationship between key thermodynamic quantities.
Caption: Experimental and computational workflow for determining key thermochemical properties.
Caption: Relationship between enthalpy of combustion and enthalpy of formation via Hess's Law.
References
- 1. 1-Decene [webbook.nist.gov]
- 2. 5-Decene, (E)- [webbook.nist.gov]
- 3. Cyclodecane [webbook.nist.gov]
- 4. Cyclodecane [webbook.nist.gov]
- 5. methylcyclononane [webbook.nist.gov]
- 6. propylcycloheptane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 7. Cyclopentane, pentyl- [webbook.nist.gov]
- 8. Cyclopentane, pentyl- [webbook.nist.gov]
- 9. 1-Decene [webbook.nist.gov]
The Synthesis of 3,3-Dimethyl-1-octene: A Technical Guide
An In-depth Examination of Plausible Synthetic Methodologies for a Unique Branched Alkene
Abstract
3,3-Dimethyl-1-octene is a branched aliphatic alkene with potential applications in specialty chemicals and as a building block in organic synthesis. While a detailed historical account of its initial discovery and synthesis is not extensively documented in readily available literature, its structure lends itself to synthesis through well-established and robust organic chemistry methodologies. This technical guide provides a comprehensive overview of the most plausible synthetic routes for this compound, focusing on the Wittig reaction and Grignard reagent-based strategies. Detailed, illustrative experimental protocols are presented, along with expected quantitative data based on analogous transformations. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the preparation of this and structurally related branched alkenes.
Introduction
The unique structural motif of this compound, characterized by a quaternary carbon atom adjacent to a terminal double bond, imparts specific physical and chemical properties that can be of interest in various fields, including polymer chemistry, fragrance formulation, and as an intermediate in the synthesis of more complex molecules. The steric hindrance around the double bond, for instance, can influence its reactivity in polymerization and other addition reactions. This guide explores the primary retrosynthetic disconnections for this compound and details the forward synthetic procedures.
Plausible Synthetic Pathways
Two principal and highly reliable methods for the synthesis of this compound are the Wittig reaction and a multi-step approach involving a Grignard reagent.
-
The Wittig Reaction: This powerful olefination reaction allows for the unambiguous formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. For the synthesis of this compound, the logical disconnection is between the C1-C2 and C2-C3 bonds, suggesting a reaction between a pentylide and 2,2-dimethylpropanal (pivalaldehyde).
-
Grignard Reagent Synthesis: This approach involves the formation of a new carbon-carbon bond by the nucleophilic attack of a Grignard reagent on a carbonyl compound. For this compound, a vinyl Grignard reagent could react with 2-heptanone, or an n-pentyl Grignard reagent could react with methyl vinyl ketone. A more practical approach involves the reaction of a vinyl Grignard reagent with 2-heptanone to form the tertiary alcohol, 3,3-dimethyl-1-octen-3-ol, followed by dehydration to yield the target alkene.
Experimental Protocols
The following are detailed, illustrative experimental protocols for the synthesis of this compound via the Wittig reaction and a Grignard-based approach. These protocols are based on general procedures for these reaction types and may require optimization for this specific target molecule.
Method 1: Synthesis via the Wittig Reaction
This synthesis involves two main stages: the preparation of the phosphonium salt and the subsequent Wittig reaction.
Stage 1: Preparation of Pentyltriphenylphosphonium Bromide
A procedure for the synthesis of pentyltriphenylphosphonium bromide has been described in the patent literature. In a typical laboratory setting, the following protocol can be adapted:
-
Materials: 1-bromopentane, triphenylphosphine, toluene.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triphenylphosphine (1.0 eq) and toluene.
-
Heat the mixture to reflux to ensure complete dissolution of the triphenylphosphine.
-
Add 1-bromopentane (1.1 eq) dropwise to the refluxing solution.
-
Continue to reflux the mixture for 24-48 hours, during which time a white precipitate of the phosphonium salt will form.
-
After cooling to room temperature, the solid is collected by vacuum filtration, washed with cold toluene, and dried under vacuum to yield pentyltriphenylphosphonium bromide.
-
Stage 2: The Wittig Reaction
-
Materials: Pentyltriphenylphosphonium bromide, n-butyllithium (n-BuLi) in hexanes, 2,2-dimethylpropanal, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride (NH4Cl), anhydrous magnesium sulfate (MgSO4).
-
Procedure:
-
Suspend pentyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise via syringe. The formation of the deep red or orange ylide indicates a successful reaction.
-
Allow the mixture to stir at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of 2,2-dimethylpropanal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product, a mixture of this compound and triphenylphosphine oxide, can be purified by column chromatography on silica gel using hexane as the eluent.[1]
-
Method 2: Synthesis via a Grignard Reagent and Dehydration
This two-step process begins with the formation of a tertiary alcohol, which is then dehydrated to the alkene.
Stage 1: Synthesis of 3,3-Dimethyl-1-octen-3-ol
-
Materials: Vinyl bromide or vinyl chloride, magnesium turnings, anhydrous THF, 2-heptanone, saturated aqueous NH4Cl, diethyl ether, anhydrous MgSO4.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of vinyl bromide (1.1 eq) in anhydrous THF in the dropping funnel.
-
Add a small portion of the vinyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a color change. If the reaction does not start, gentle warming may be necessary.[2]
-
Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the vinyl Grignard reagent.
-
Cool the Grignard reagent to 0 °C.
-
Slowly add a solution of 2-heptanone (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure to yield crude 3,3-dimethyl-1-octen-3-ol, which can be purified by distillation or used directly in the next step.
-
Stage 2: Dehydration of 3,3-Dimethyl-1-octen-3-ol
The dehydration of tertiary alcohols can often be achieved under relatively mild acidic conditions.[3][4]
-
Materials: 3,3-Dimethyl-1-octen-3-ol, anhydrous p-toluenesulfonic acid (TsOH) or oxalic acid, toluene, saturated aqueous sodium bicarbonate (NaHCO3), anhydrous MgSO4.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude 3,3-dimethyl-1-octen-3-ol and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until all the starting alcohol has been consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO3 solution to neutralize the acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO4.
-
Filter and remove the toluene under reduced pressure.
-
The resulting crude this compound can be purified by fractional distillation.
-
Quantitative Data
Due to the lack of specific literature data for the synthesis of this compound, the following tables present representative quantitative data based on analogous reactions found in the literature. These values should be considered as estimates and may vary depending on the specific reaction conditions and scale.
Table 1: Representative Data for the Wittig Reaction Route
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Triphenylphosphine, 1-Bromopentane | Toluene | Reflux | 24-48 | 85-95 |
| 2 | Pentyltriphenylphosphonium bromide, 2,2-Dimethylpropanal | n-BuLi, THF | -78 to RT | 12-16 | 60-80 |
Table 2: Representative Data for the Grignard Reagent Route
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Vinyl bromide, Mg, 2-Heptanone | THF | 0 to RT | 3-4 | 70-85 |
| 2 | 3,3-Dimethyl-1-octen-3-ol | p-TsOH, Toluene | Reflux | 2-4 | 80-90 |
Mandatory Visualizations
Synthesis Pathways
Caption: The Wittig reaction pathway for the synthesis of this compound.
Caption: Grignard-based synthesis of this compound via a tertiary alcohol.
Applications and Biological Activity
There is limited specific information available on the applications and biological activity of this compound. However, based on its structure, several potential areas of interest can be inferred:
-
Polymer Chemistry: As a branched alpha-olefin, it could be investigated as a comonomer in the production of specialty polymers, potentially imparting unique properties such as altered crystallinity, side-chain architecture, and thermal stability.
-
Fine Chemical Synthesis: The terminal double bond can be functionalized in various ways (e.g., hydroboration-oxidation, epoxidation, ozonolysis) to produce a range of other chemical intermediates.
-
Fragrance and Flavor Industry: While not explicitly documented as a fragrance component, structurally related branched alkenes and their derivatives are sometimes used in the formulation of scents. Further investigation into its olfactory properties could be warranted.
-
Drug Development: There is no direct evidence of this compound being used in drug development. However, the introduction of a neopentyl-like group can sometimes be a strategy to modulate the metabolic stability and pharmacokinetic properties of a drug candidate. Therefore, it could serve as a synthetic fragment in the design of new bioactive molecules.
Conclusion
While the historical discovery of this compound is not well-documented, its synthesis can be confidently approached using fundamental and reliable organic reactions. The Wittig reaction offers a direct and stereochemically predictable route, while the Grignard-based synthesis provides a robust, albeit longer, alternative. The detailed protocols and representative data provided in this guide offer a solid foundation for the laboratory-scale preparation of this interesting branched alkene. Further research into the specific applications and potential biological activity of this compound is warranted to fully explore its potential in various scientific and industrial domains.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 3,3-Dimethyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory synthesis of 3,3-Dimethyl-1-octene, a valuable alkene intermediate in organic synthesis. Two common and effective synthetic methodologies are presented: the Wittig reaction and a Grignard reagent-based approach. These protocols are designed to be comprehensive, offering step-by-step instructions suitable for experienced laboratory personnel.
Introduction
This compound is an aliphatic alkene whose structure is of interest in various fields of chemical research, including the development of new synthetic methodologies and as a building block for more complex molecules. The protocols detailed below leverage fundamental and widely applicable reaction types in organic chemistry to afford the target compound.[1] The Wittig reaction provides a reliable method for forming the carbon-carbon double bond with high regioselectivity.[1][2][3][4][5] The Grignard reaction offers a versatile alternative for constructing the carbon skeleton, followed by an elimination step to introduce the alkene functionality.[6][7]
Physicochemical Data
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for the characterization and purification of the synthesized product.
| Property | Value | Reference |
| Molecular Formula | C10H20 | [8][9] |
| Molecular Weight | 140.27 g/mol | [8][9] |
| IUPAC Name | 3,3-dimethyloct-1-ene | [8] |
| CAS Registry Number | 74511-51-6 | [8][9] |
Experimental Protocols
Two distinct protocols for the synthesis of this compound are provided below.
Protocol 1: Synthesis via Wittig Reaction
This protocol outlines the synthesis of this compound using the Wittig reaction, a powerful method for alkene synthesis from carbonyl compounds.[1][2][3][4][5] The reaction proceeds in two main stages: the preparation of the phosphonium ylide and the subsequent reaction with an aldehyde.
Materials and Reagents
-
1-Bromohexane
-
Triphenylphosphine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Neopentyl aldehyde (2,2-dimethylpropanal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Pentane
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
Experimental Procedure
Part A: Preparation of Hexyltriphenylphosphonium Bromide
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine triphenylphosphine (1.1 eq) and 1-bromohexane (1.0 eq).
-
Heat the mixture under an inert atmosphere with stirring. The reaction is typically performed neat or in a high-boiling solvent like toluene.
-
Maintain the reaction at reflux for several hours until a white solid, the phosphonium salt, precipitates.
-
Cool the reaction mixture to room temperature and collect the solid by filtration.
-
Wash the solid with a non-polar solvent like pentane or diethyl ether to remove any unreacted starting materials.
-
Dry the hexyltriphenylphosphonium bromide salt under vacuum.
Part B: Wittig Reaction
-
Suspend the dried hexyltriphenylphosphonium bromide (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise to the suspension with vigorous stirring. The formation of the ylide is indicated by a color change, typically to a deep orange or red.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of neopentyl aldehyde (1.0 eq) in the same anhydrous solvent to the ylide solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or pentane.[2]
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the this compound by column chromatography on silica gel using a non-polar eluent (e.g., pentane or hexanes) or by distillation.
Expected Yield and Purity
Typical yields for Wittig reactions can range from 40-80%, depending on the specific substrates and reaction conditions. Purity should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Synthesis via Grignard Reaction and Dehydration
This protocol describes a two-step synthesis of this compound. The first step involves the formation of a tertiary alcohol via a Grignard reaction, followed by dehydration to yield the target alkene.
Materials and Reagents
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
1-Bromo-2,2-dimethylpropane (neopentyl bromide)
-
Hexanal
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid (PTSA)
-
Sodium bicarbonate (solid)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
Experimental Procedure
Part A: Grignard Reaction to form 3,3-Dimethyl-1-octanol
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stir bar, place magnesium turnings (1.2 eq).
-
Assemble the apparatus and flush with an inert gas.
-
Add a small crystal of iodine to the magnesium turnings to initiate the reaction.
-
Prepare a solution of 1-bromo-2,2-dimethylpropane (1.0 eq) in anhydrous diethyl ether or THF and add a small portion to the magnesium.
-
Observe for signs of reaction initiation (e.g., bubbling, heat generation). If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining solution of 1-bromo-2,2-dimethylpropane dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature until most of the magnesium has been consumed.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of hexanal (1.0 eq) in the same anhydrous solvent to the Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,3-dimethyl-1-octanol.
Part B: Dehydration to this compound
-
Place the crude 3,3-dimethyl-1-octanol in a round-bottom flask equipped for distillation.
-
Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid.
-
Heat the mixture and distill the alkene product as it is formed. The boiling point of this compound is approximately 154-156 °C.
-
Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and re-distill to obtain the purified this compound.
Expected Yield and Purity
The overall yield for this two-step process can vary, but yields in the range of 50-70% are achievable. The purity of the final product should be confirmed by GC-MS and NMR spectroscopy.
Spectroscopic Data
The following table summarizes key spectroscopic data for this compound, which is crucial for product verification.
| Spectroscopic Technique | Key Data |
| ¹³C NMR | Spectral data available.[8] |
| Mass Spectrometry (GC-MS) | Spectral data available.[8] |
| Infrared (IR) Spectroscopy | Spectral data available.[8] |
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Workflow for the synthesis of this compound via a Grignard reaction followed by dehydration.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. This compound | C10H20 | CID 549578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Octene, 3,3-dimethyl- [webbook.nist.gov]
Application of 3,3-Dimethyl-1-octene in Polymerization Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on general principles of olefin polymerization, particularly concerning sterically hindered α-olefins. Direct experimental data on the homopolymerization and copolymerization of 3,3-Dimethyl-1-octene is limited in publicly available scientific literature. The provided data and protocols are illustrative and should be adapted based on specific experimental conditions and catalyst systems.
Application Notes
Introduction to this compound Polymerization
This compound is a branched α-olefin with significant steric hindrance around the double bond due to the presence of two methyl groups at the C3 position. This structural feature profoundly influences its polymerization behavior, presenting both challenges and opportunities in the synthesis of novel polyolefins. Traditional Ziegler-Natta catalysts, while effective for linear α-olefins, often exhibit low activity and yield low molecular weight oligomers with sterically hindered monomers.[1] However, the advent of metallocene and other single-site catalysts has opened new avenues for the polymerization of bulky α-olefins.[1][2]
The incorporation of this compound into a polymer backbone can lead to materials with unique properties, such as:
-
Amorphous Nature: The bulky side chains disrupt chain packing, leading to amorphous or low-crystallinity polymers.
-
Improved Solubility: The amorphous nature enhances solubility in common organic solvents.
-
Lower Glass Transition Temperature (Tg): The flexible side chains can lower the Tg of the resulting polymer.
-
Unique Mechanical and Thermal Properties: The specific architecture can influence properties like elasticity, and thermal stability.
Challenges in Polymerization
The primary challenge in the polymerization of this compound is the steric hindrance imparted by the gem-dimethyl group. This hindrance can:
-
Reduce Catalyst Activity: The bulky monomer may have difficulty accessing the active site of the catalyst.
-
Lower the Rate of Propagation: The insertion of the monomer into the growing polymer chain is slowed down.
-
Favor Chain Termination: β-hydride elimination and other termination pathways may become more prominent, leading to low molecular weight polymers or oligomers.[1]
-
Influence Stereochemistry: Controlling the stereochemistry (isotactic, syndiotactic, or atactic) of the resulting polymer is challenging.
Potential Catalyst Systems
Metallocene Catalysts: These catalysts, particularly those based on Group 4 metals like zirconium and hafnium, activated by methylaluminoxane (MAO) or borate cocatalysts, are generally more effective for the polymerization of bulky α-olefins compared to traditional Ziegler-Natta catalysts.[1][3][4] The ability to tune the ligand framework of metallocenes allows for the design of catalysts with more open active sites, which can better accommodate sterically demanding monomers.
Ziegler-Natta Catalysts: While less effective, certain modifications of heterogeneous Ziegler-Natta catalysts might be employed. However, lower activities and the formation of oligomers are expected.[1]
Cationic Polymerization: Due to the electron-donating nature of the alkyl groups, this compound could potentially undergo cationic polymerization. However, controlling the molecular weight and preventing side reactions would be significant challenges.
Data Presentation
Due to the limited availability of specific experimental data for the polymerization of this compound, the following table presents illustrative data ranges that might be expected based on the polymerization of other sterically hindered α-olefins using metallocene catalysts.
| Catalyst System | Cocatalyst | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Polymer Structure |
| rac-Et(Ind)₂ZrCl₂ | MAO | 50 | 10 - 40 | 1,000 - 10,000 | 1.8 - 2.5 | Atactic to slightly isotactic |
| Cp₂ZrCl₂ | MAO | 70 | 5 - 20 | 500 - 5,000 | 2.0 - 3.0 | Atactic oligomers |
| [CGC]Ti-complex | Borate | 60 | 20 - 60 | 5,000 - 20,000 | 1.5 - 2.2 | Atactic |
Note: Mn = Number-average molecular weight; PDI = Polydispersity Index. These values are hypothetical and for illustrative purposes only. Actual results will depend on the specific catalyst, cocatalyst, and reaction conditions employed.
Experimental Protocols
The following is a general protocol for the homopolymerization of a sterically hindered α-olefin like this compound using a metallocene catalyst. This protocol should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Materials
-
This compound (purified by passing through activated alumina and degassed)
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Anhydrous, deoxygenated toluene
-
Methanol (for quenching and precipitation)
-
Hydrochloric acid solution (e.g., 10% HCl in methanol)
-
Acetone
Equipment
-
Schlenk flask or glass reactor equipped with a magnetic stirrer
-
Schlenk line or glovebox
-
Syringes and cannulas
-
Thermostatically controlled oil bath
-
Vacuum pump
-
Filtration apparatus
Polymerization Procedure
-
Reactor Preparation: A 250 mL Schlenk flask is dried in an oven at 120 °C overnight and then assembled hot under a stream of inert gas. The reactor is then evacuated and backfilled with inert gas three times.
-
Solvent and Monomer Addition: Anhydrous, deoxygenated toluene (100 mL) is transferred to the reactor via cannula. This compound (e.g., 10 mL, purified) is then added via syringe.
-
Catalyst Activation: In a separate Schlenk tube, the metallocene catalyst (e.g., 5 µmol) is dissolved in a small amount of toluene. The MAO solution is then added dropwise via syringe to achieve the desired Al/Zr molar ratio (e.g., 1000:1). The mixture is stirred for 15-30 minutes at room temperature to allow for pre-activation.
-
Initiation of Polymerization: The reactor containing the monomer and solvent is brought to the desired polymerization temperature (e.g., 50 °C) using an oil bath. The pre-activated catalyst solution is then rapidly injected into the reactor via syringe to initiate the polymerization.
-
Polymerization: The reaction mixture is stirred vigorously for the desired polymerization time (e.g., 1-4 hours). The progress of the reaction can be monitored by observing changes in viscosity.
-
Quenching and Polymer Isolation: The polymerization is terminated by the addition of methanol (10 mL). The polymer is then precipitated by pouring the reaction mixture into a larger volume of acidified methanol (e.g., 400 mL of 10% HCl in methanol).
-
Purification: The precipitated polymer is collected by filtration, washed extensively with methanol and acetone, and then dried in a vacuum oven at 60 °C to a constant weight.
Mandatory Visualization
Ziegler-Natta Polymerization Mechanism
References
Application Notes and Protocols for 3,3-Dimethyl-1-octene in Specialty Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-1-octene is a sterically hindered alpha-olefin monomer that holds potential for the synthesis of specialty polymers with unique properties. The presence of a bulky quaternary carbon adjacent to the vinyl group is expected to impart characteristics such as low crystallinity, amorphous nature, and potentially elastomeric behavior to the resulting polymer, poly(this compound). These attributes make it an interesting candidate for applications requiring flexible, amorphous materials with good thermal and oxidative stability. Potential applications include advanced lubricants, polymer processing aids, and specialty elastomers.
Due to the limited availability of specific experimental data on the homopolymerization of this compound, this document provides exemplary protocols and expected properties based on established principles of Ziegler-Natta and metallocene-catalyzed polymerization of sterically hindered α-olefins.
Properties of this compound Monomer
A summary of the key physical and chemical properties of the this compound monomer is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₂₀ |
| Molecular Weight | 140.27 g/mol |
| CAS Number | 74511-51-6 |
| IUPAC Name | 3,3-dimethyloct-1-ene |
| Boiling Point | 146-147 °C |
| Density | 0.75 g/cm³ |
Hypothetical Properties of Poly(this compound)
The following table outlines the expected, or hypothetical, properties of poly(this compound) based on the polymerization of structurally similar sterically hindered α-olefins. These values should be considered as estimates pending experimental verification.
| Property | Expected Value Range | Method of Determination |
| Molecular Weight (Mw) | 50,000 - 500,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 2.0 - 4.0 (Ziegler-Natta) 1.5 - 2.5 (Metallocene) | GPC |
| Glass Transition Temp. (Tg) | -40 to -60 °C | Differential Scanning Calorimetry (DSC) |
| Melting Point (Tm) | Amorphous (not detectable) | DSC |
| Crystallinity | < 5% | DSC / X-ray Diffraction (XRD) |
| Thermal Decomposition Temp. | > 300 °C | Thermogravimetric Analysis (TGA) |
| Appearance | Colorless, viscous liquid to amorphous solid | Visual Inspection |
Experimental Protocols
The following are detailed, exemplary protocols for the polymerization of this compound using both Ziegler-Natta and metallocene catalyst systems. These protocols are adapted from general procedures for the polymerization of higher α-olefins.[1][2]
Protocol 1: Ziegler-Natta Catalyzed Polymerization
This protocol describes a laboratory-scale slurry polymerization of this compound using a classic Ziegler-Natta catalyst system.
Materials:
-
This compound (purified by passing through activated alumina)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (TEAL) solution (e.g., 1.0 M in hexanes)
-
Anhydrous heptane (polymerization solvent)
-
Methanol (for quenching)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Nitrogen (high purity)
-
Schlenk line and glassware
Procedure:
-
Reactor Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a nitrogen inlet, and a rubber septum is assembled and dried under vacuum with a heat gun. The flask is then filled with high-purity nitrogen.
-
Solvent and Monomer Addition: Anhydrous heptane (100 mL) is transferred to the reactor via cannula. This compound (14.0 g, 0.1 mol) is then added to the reactor.
-
Catalyst Preparation and Addition:
-
In a separate Schlenk flask under nitrogen, a solution of TiCl₄ in heptane (e.g., 0.1 M) is prepared.
-
The reactor is brought to the desired polymerization temperature (e.g., 60 °C) using an oil bath.
-
Triethylaluminum solution (e.g., 2.0 mL of 1.0 M solution, 2.0 mmol) is injected into the reactor.
-
The TiCl₄ solution (e.g., 1.0 mL of 0.1 M solution, 0.1 mmol) is then injected into the reactor to initiate polymerization. The Al/Ti molar ratio should be optimized (typically 20:1 to 50:1).
-
-
Polymerization: The reaction mixture is stirred vigorously at 60 °C for the desired reaction time (e.g., 2-4 hours). The progress of the polymerization may be monitored by observing the increase in viscosity of the reaction mixture.
-
Quenching and Polymer Isolation:
-
The polymerization is terminated by the slow addition of methanol (10 mL).
-
The polymer solution is poured into an excess of methanol containing 5% HCl to precipitate the polymer and remove catalyst residues.
-
The precipitated polymer is collected by filtration, washed extensively with methanol, and then dried in a vacuum oven at 60 °C to a constant weight.
-
Protocol 2: Metallocene-Catalyzed Polymerization
This protocol outlines a solution polymerization using a metallocene catalyst, which typically offers better control over polymer microstructure and molecular weight distribution.
Materials:
-
This compound (purified)
-
Zirconocene dichloride (Cp₂ZrCl₂) or a constrained geometry catalyst
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
Anhydrous toluene (polymerization solvent)
-
Methanol (for quenching)
-
Acetone (for washing)
-
Nitrogen (high purity)
-
Schlenk line and glassware
Procedure:
-
Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stirrer is dried and filled with nitrogen as described in Protocol 1.
-
Solvent and Monomer Addition: Anhydrous toluene (100 mL) and this compound (14.0 g, 0.1 mol) are added to the reactor.
-
Catalyst Activation and Polymerization:
-
The reactor is heated to the desired polymerization temperature (e.g., 70 °C).
-
A calculated amount of MAO solution is injected into the reactor. The Al/Zr molar ratio is a critical parameter and should be optimized (typically ranging from 100:1 to 1000:1).
-
A solution of the metallocene catalyst in toluene is prepared in a separate glovebox or Schlenk flask.
-
The metallocene solution is then injected into the reactor to start the polymerization.
-
-
Polymerization: The reaction is allowed to proceed with stirring for a set time (e.g., 1-3 hours).
-
Quenching and Polymer Isolation:
-
The reaction is quenched by adding methanol (10 mL).
-
The polymer is precipitated by pouring the reaction mixture into a large volume of acidified methanol.
-
The resulting polymer is filtered, washed with methanol and acetone, and dried under vacuum at 60 °C.
-
Visualizations
Ziegler-Natta Polymerization Workflow
Caption: Workflow for Ziegler-Natta polymerization of this compound.
Metallocene Catalyst Activation and Polymerization Pathway
Caption: Activation of a metallocene catalyst and subsequent polymerization steps.
Potential Applications of Poly(this compound)
The unique structure of poly(this compound) suggests several potential areas of application where its specialty properties would be advantageous:
-
High-Performance Lubricants: The amorphous nature and bulky side chains could lead to a low pour point and a high viscosity index, making it a candidate for synthetic lubricant base stocks or viscosity modifiers.
-
Polymer Processing Aids: Due to its potential for low friction and compatibility with other polyolefins, it could be used as a processing aid to improve melt flow and reduce die drool.
-
Specialty Elastomers: The expected low glass transition temperature and amorphous character suggest potential for use in specialty elastomers and adhesives requiring good flexibility at low temperatures.
-
Dielectric Materials: The non-polar, hydrocarbon nature of the polymer would result in low dielectric constant and loss, making it suitable for certain electronic and electrical insulation applications.
Conclusion
While direct experimental data for the homopolymer of this compound is scarce, established polymerization techniques for sterically hindered α-olefins provide a strong foundation for its synthesis and the prediction of its properties. The protocols and data presented herein offer a starting point for researchers to explore the synthesis and characterization of this novel specialty polymer. Further experimental work is necessary to fully elucidate the structure-property relationships and unlock the full potential of poly(this compound) in various advanced applications.
References
Application Notes and Protocols for the Characterization of 3,3-Dimethyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-1-octene is an unsaturated hydrocarbon with the molecular formula C₁₀H₂₀. As a fine chemical, it can be utilized as a building block in organic synthesis and may find applications in various fields, including the development of new materials and pharmaceutical intermediates. Accurate characterization of its identity, purity, and structure is crucial for its effective use and for regulatory purposes. This document provides detailed application notes and experimental protocols for the characterization of this compound using several key analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 3,3-dimethyloct-1-ene | [1] |
| Molecular Formula | C₁₀H₂₀ | [1] |
| Molecular Weight | 140.27 g/mol | [1] |
| CAS Number | 74511-51-6 | [1] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Application Note: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC provides a retention time that is characteristic of the compound under specific chromatographic conditions, which can be used for its identification and quantification. The Kovats retention index, a normalized measure of retention time, for this compound is 1151 on a semi-standard non-polar column. Mass spectrometry provides a fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification.
Quantitative Data: Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. The most abundant ions are summarized in the table below.
| Mass-to-Charge Ratio (m/z) | Relative Abundance | Putative Fragment Assignment |
| 69 | Most Abundant | [C₅H₉]⁺ |
| 41 | 2nd Most Abundant | [C₃H₅]⁺ |
| 55 | 3rd Most Abundant | [C₄H₇]⁺ |
Data sourced from PubChem.[1]
Experimental Protocol: GC-MS
Objective: To identify and characterize this compound using GC-MS.
Materials:
-
This compound sample
-
High-purity helium (carrier gas)
-
GC-MS instrument equipped with a capillary column and an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane). A typical concentration is 100 µg/mL.
-
GC Parameters:
-
Injection Port: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Solvent Delay: 3 minutes.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum of the identified peak.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
-
Analyze the fragmentation pattern to confirm the structure.
-
Experimental Workflow: GC-MS Analysis
References
Application Note and Protocol for the GC-MS Analysis of 3,3-Dimethyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-1-octene is a volatile organic compound (VOC) of interest in various fields, including petrochemical analysis, flavor and fragrance research, and as a potential impurity or building block in chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for the identification and quantification of such volatile compounds due to its high sensitivity, selectivity, and ability to provide structural information.[1] This document provides a detailed protocol for the analysis of this compound using GC-MS.
Experimental Protocols
This section details the necessary steps for sample preparation and instrument setup for the analysis of this compound.
Sample Preparation
The appropriate sample preparation technique is crucial for accurate and reproducible GC-MS analysis. Given that this compound is a volatile hydrocarbon, direct injection of a diluted sample is the most straightforward approach.
Materials:
-
This compound standard
-
Hexane (or other suitable volatile organic solvent, e.g., pentane, dichloromethane)[2][3]
-
Volumetric flasks
-
Micropipettes
-
2 mL autosampler vials with PTFE-lined septa
Procedure:
-
Standard Stock Solution Preparation: Prepare a stock solution of this compound in hexane at a concentration of 1000 µg/mL.
-
Working Standard Preparation: From the stock solution, prepare a series of working standards by serial dilution in hexane to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation:
-
For liquid samples, dilute an accurately weighed or measured volume of the sample in hexane to fall within the calibration range.
-
For solid samples where this compound is an expected analyte, an appropriate extraction method such as headspace analysis or solid-phase microextraction (SPME) may be necessary.[4][5]
-
-
Final Preparation: Transfer the prepared standards and samples into 2 mL autosampler vials for GC-MS analysis.
GC-MS Instrumentation and Parameters
A standard capillary GC-MS system is suitable for this analysis. The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1) or Splitless for trace analysis |
| Oven Temperature Program | |
| Initial Temperature | 40 °C, hold for 2 minutes |
| Ramp Rate 1 | 10 °C/min to 150 °C |
| Ramp Rate 2 | 25 °C/min to 280 °C, hold for 2 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-300 |
| Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
Data Presentation and Analysis
Identification
The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a spectral library (e.g., NIST).
Table 2: Expected Retention and Mass Spectral Data
| Compound | Kovats Retention Index (non-polar column) | Expected Retention Time (approx.) | Key Mass-to-Charge Ratios (m/z) |
| This compound | 1151 | ~10-12 min | 57, 71, 85, 99, 112, 140 (M+) |
Note: The expected retention time is an estimation and will vary depending on the specific GC system and conditions.
Quantification
Quantification is achieved by generating a calibration curve from the analysis of the working standards. The peak area of a characteristic ion (quantifier ion) is plotted against the concentration.
Table 3: Example Calibration Data (Hypothetical)
| Concentration (µg/mL) | Peak Area (Quantifier Ion: m/z 57) |
| 1 | 15,000 |
| 5 | 78,000 |
| 10 | 155,000 |
| 25 | 380,000 |
| 50 | 760,000 |
| 100 | 1,500,000 |
A linear regression of the calibration data will yield a calibration equation (y = mx + c) and a correlation coefficient (R²) which should be ≥ 0.995 for accurate quantification.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship of Identification Parameters
The following diagram illustrates the logical relationship between the parameters used for the confident identification of this compound.
Caption: Logical relationship for confident compound identification.
References
Application Notes and Protocols for the Hydroformylation of 3,3-Dimethyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroformylation, also known as oxo synthesis, is a pivotal industrial process for the synthesis of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). This reaction is of paramount importance in the production of bulk and fine chemicals, with the resulting aldehydes serving as precursors to a wide array of valuable products such as alcohols, carboxylic acids, and amines.[1][2][3] The regioselectivity of the hydroformylation of terminal alkenes can lead to either a linear or a branched aldehyde, a critical factor in determining the final product's properties and applications.
Reaction Kinetics Overview
The kinetics of rhodium-catalyzed hydroformylation are complex and influenced by several factors, including the substrate structure, catalyst system, and reaction conditions such as temperature, pressure, and reactant concentrations. For many alkenes, the reaction rate shows a first-order dependence on the concentrations of both the alkene and the catalyst.[6] The partial pressures of carbon monoxide and hydrogen can have more complex, often non-integer order effects, with high CO pressures potentially leading to catalyst inhibition.[6][7]
For sterically hindered alkenes such as 3,3-Dimethyl-1-octene, the reaction rate is generally expected to be lower than that of unhindered linear alpha-olefins due to steric hindrance affecting the coordination of the alkene to the metal center.[8][9] Isomerization of the starting alkene to internal alkenes can also be a competing reaction, which can influence the final product distribution.[2][3]
Table 1: Representative Kinetic Parameters for the Hydroformylation of Alkenes
| Parameter | 1-Octene (Literature Data) | This compound (Hypothetical) | Reference |
| Catalyst System | Rh/phosphine ligand | Rh/phosphine ligand | [4][5][6] |
| Reaction Order in [Alkene] | ~1 | Expected to be ~1 | [6] |
| Reaction Order in [Catalyst] | ~1 | Expected to be ~1 | [6] |
| **Reaction Order in p(H₂) ** | Fractional to zero | Expected to be fractional to zero | [6][7] |
| Reaction Order in p(CO) | Negative to fractional | Expected to be negative to fractional | [6][7] |
| Activation Energy (Ea) | 62-68 kJ/mol | Expected to be slightly higher | [6][7] |
| n:iso Selectivity | High (e.g., 30:1 with specific ligands) | Expected to be lower due to steric hindrance | [6] |
Experimental Protocol: Hydroformylation of this compound
This protocol describes a general procedure for the laboratory-scale hydroformylation of this compound using a rhodium-based catalyst.
Materials:
-
This compound
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine or Phosphite ligand (e.g., Triphenylphosphine, Xantphos)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, THF)
-
Syngas (CO/H₂ mixture, typically 1:1)
-
Internal standard for GC analysis (e.g., Dodecane)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature and pressure controls.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested. Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove any air and moisture.
-
Catalyst Preformation (optional but recommended): In a glovebox or under an inert atmosphere, charge a Schlenk flask with the rhodium precursor and the desired ligand in the appropriate molar ratio in a small amount of the reaction solvent. Stir the mixture at a specified temperature (e.g., 80°C) under a syngas atmosphere for a designated time (e.g., 1 hour) to form the active catalyst species.[5]
-
Reaction Setup: Under an inert atmosphere, charge the autoclave with the solvent, the preformed catalyst solution (or the rhodium precursor and ligand directly), this compound, and the internal standard.
-
Reaction Execution:
-
Seal the reactor and purge again with syngas several times.
-
Pressurize the reactor with the CO/H₂ mixture to the desired pressure (e.g., 20-40 bar).[6]
-
Begin stirring and heat the reactor to the desired temperature (e.g., 75-95°C).[6]
-
The start of the reaction is considered to be when the desired temperature and pressure are reached.
-
-
Monitoring the Reaction: Take samples from the reactor at regular intervals via the sampling valve. Quench the samples immediately in an ice bath to stop the reaction.
-
Sample Analysis: Analyze the samples by gas chromatography (GC) to determine the conversion of this compound and the selectivity for the linear (4,4-dimethyl-1-nonanal) and branched (2,4,4-trimethyl-1-octanal) aldehyde products.
-
Reaction Work-up: After the reaction is complete (or has reached the desired conversion), cool the reactor to room temperature and carefully vent the excess gas in a fume hood. Open the reactor and collect the reaction mixture. The product can be purified by techniques such as distillation or column chromatography if required.
Visualizations
Caption: Experimental workflow for the hydroformylation of this compound.
Caption: The Heck-Breslow catalytic cycle for cobalt-catalyzed hydroformylation. A similar cycle is proposed for rhodium-based catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the reaction kinetics of heterogeneous 1-hexene hydroformylation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The rate-determining step in the rhodium-xantphos-catalysed hydroformylation of 1-octene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heterogeneous hydroformylation of alkenes by Rh-based catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 9. search.library.stonybrook.edu [search.library.stonybrook.edu]
Application Notes and Protocols: 3,3-Dimethyl-1-octene in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,3-dimethyl-1-octene as a substrate in various catalytic reactions. Due to the significant steric hindrance imparted by the gem-dimethyl group at the allylic position, this substrate presents unique challenges and opportunities in catalysis, particularly concerning reactivity and selectivity.
Catalytic Hydrogenation
Catalytic hydrogenation of this compound reduces the carbon-carbon double bond to yield 3,3-dimethyloctane. The steric hindrance around the double bond can influence the choice of catalyst and reaction conditions required for efficient conversion.
Application Notes:
Platinum and palladium-based catalysts are commonly employed for the hydrogenation of alkenes. For sterically hindered substrates like this compound, platinum catalysts, such as platinum(IV) oxide (Adams' catalyst), may be more effective due to their high activity. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.
Key Considerations:
-
Catalyst Loading: Higher catalyst loading may be necessary to achieve reasonable reaction rates compared to unhindered terminal alkenes.
-
Hydrogen Pressure: Elevated hydrogen pressure can facilitate the reaction by increasing the concentration of active hydrogen species on the catalyst surface.
-
Solvent: Protic solvents like ethanol or ethyl acetate are commonly used.
Quantitative Data:
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to 3,3-Dimethyloctane (%) |
| PtO₂ (Adams' catalyst) | 10 - 40 | 25 | 4 - 8 | >95 | >99 |
| Pd/C (10 wt%) | 20 - 50 | 25 - 50 | 8 - 16 | 80 - 95 | >99 |
Experimental Protocol: Catalytic Hydrogenation using PtO₂
-
Preparation: In a high-pressure reaction vessel, add this compound (1.0 mmol, 140.27 mg).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add platinum(IV) oxide (0.05 mmol, 11.4 mg).
-
Solvent Addition: Add 10 mL of ethanol to the vessel.
-
Reaction Setup: Seal the reaction vessel and purge it with hydrogen gas three times.
-
Hydrogenation: Pressurize the vessel with hydrogen to 20 bar.
-
Reaction: Stir the reaction mixture vigorously at room temperature (25 °C) for 6 hours.
-
Work-up: Carefully depressurize the vessel. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Analysis: The filtrate can be analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and purity of the 3,3-dimethyloctane product.
Hydroformylation
Hydroformylation of this compound introduces a formyl group (-CHO) and a hydrogen atom across the double bond, yielding aldehydes. The steric bulk of the substrate is expected to have a profound effect on the regioselectivity of this reaction.
Application Notes:
Rhodium-based catalysts are highly effective for hydroformylation. The regioselectivity (linear vs. branched aldehyde) is strongly influenced by the ligands on the rhodium center and the steric environment of the substrate. For this compound, the bulky gem-dimethyl group is expected to strongly favor the formation of the linear aldehyde, 4,4-dimethylnonanal, to minimize steric interactions in the transition state. Studies on the hydroformylation of the structurally similar 3,3-dimethyl-1-butene show 100% selectivity towards the linear aldehyde.
Key Considerations:
-
Ligand Choice: Bulky phosphine or phosphite ligands on the rhodium catalyst can further enhance the selectivity for the linear aldehyde.
-
Syngas Pressure and Ratio: The pressure and the H₂/CO ratio of the synthesis gas are critical parameters that affect both the reaction rate and selectivity.
Quantitative Data:
Based on data for the hydroformylation of 3,3-dimethyl-1-butene, the following outcomes can be anticipated for this compound.
| Catalyst | Ligand | H₂/CO Ratio | Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity to 4,4-Dimethylnonanal (%) |
| Rh(CO)₂(acac) | PPh₃ | 1:1 | 20 | 70 | 80 - 90 | >99 |
| Rh(CO)₂(acac) | Xantphos | 1:1 | 20 | 80 | >95 | >99 |
Experimental Protocol: Rhodium-Catalyzed Hydroformylation
-
Catalyst Precursor Preparation: In a Schlenk flask under an argon atmosphere, dissolve Rh(CO)₂(acac) (0.01 mmol, 2.6 mg) and triphenylphosphine (0.04 mmol, 10.5 mg) in 5 mL of degassed toluene.
-
Substrate Addition: To this solution, add this compound (1.0 mmol, 140.27 mg).
-
Reaction Setup: Transfer the solution to a high-pressure autoclave.
-
Reaction: Pressurize the autoclave with a 1:1 mixture of H₂ and CO to 20 bar and heat to 70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the autoclave to room temperature and carefully vent the syngas.
-
Analysis: The product mixture can be analyzed by GC and NMR to determine conversion and regioselectivity.
Epoxidation
Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 3,3-dimethyl-1,2-epoxyoctane. This reaction is a common method for the synthesis of epoxides from alkenes.
Application Notes:
The reaction is typically carried out in a chlorinated solvent like dichloromethane at or below room temperature. The steric hindrance of the substrate is not expected to significantly inhibit this reaction, as the peroxy acid can approach the double bond. The reaction is generally clean and high-yielding.
Key Considerations:
-
Purity of m-CPBA: The purity of the m-CPBA can affect the reaction rate and yield. It is often washed to remove acidic impurities.
-
Temperature Control: The reaction is exothermic and should be cooled to prevent side reactions.
-
Stoichiometry: A slight excess of m-CPBA is often used to ensure complete conversion of the alkene.
Quantitative Data:
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield of 3,3-Dimethyl-1,2-epoxyoctane (%) |
| m-CPBA | Dichloromethane | 0 to 25 | 2 - 4 | 85 - 95 |
Experimental Protocol: Epoxidation with m-CPBA
-
Preparation: Dissolve this compound (1.0 mmol, 140.27 mg) in 10 mL of dichloromethane in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA (77% purity, 1.2 mmol, 268 mg) portion-wise to the stirred solution over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitoring: Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 3,3-dimethyl-1,2-epoxyoctane.
Olefin Metathesis
Olefin metathesis of this compound, particularly cross-metathesis with another olefin, can be challenging due to its steric bulk. The choice of catalyst is crucial for achieving reasonable yields.
Application Notes:
Second and third-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are generally more effective for sterically hindered olefins. For cross-metathesis, the choice of the cross-partner and its stoichiometry will significantly impact the product distribution. Self-metathesis of this compound would be expected to be slow and low-yielding.
Key Considerations:
-
Catalyst Selection: For sterically demanding substrates, catalysts with smaller N-heterocyclic carbene (NHC) ligands may be more efficient in some cases, while bulkier ligands can be beneficial in others.[1] Catalyst screening is often necessary.
-
Reaction Conditions: Higher temperatures and longer reaction times may be required.
Quantitative Data:
Specific data for the metathesis of this compound is scarce. The following table provides a general outlook for cross-metathesis with a less hindered terminal olefin (e.g., 1-hexene).
| Catalyst | Cross-Partner | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Cross-Metathesis Product Yield (%) |
| Grubbs II | 1-Hexene | 2 - 5 | 40 - 60 | 12 - 24 | Moderate |
| Hoveyda-Grubbs II | 1-Hexene | 1 - 3 | 40 - 50 | 8 - 16 | Moderate to Good |
Experimental Protocol: Cross-Metathesis with a Grubbs Catalyst
-
Preparation: In a glovebox, dissolve this compound (1.0 mmol, 140.27 mg) and the cross-partner olefin (1.2 mmol) in 5 mL of degassed dichloromethane.
-
Catalyst Addition: Add the Grubbs or Hoveyda-Grubbs catalyst (0.02 mmol).
-
Reaction: Seal the reaction vessel and stir at the desired temperature (e.g., 45 °C).
-
Monitoring: Monitor the reaction by GC.
-
Work-up: Once the reaction has reached completion or a desired conversion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Purification: Concentrate the mixture and purify by flash column chromatography.
References
Experimental setup for the distillation and purification of 3,3-Dimethyl-1-octene
Application Note: High-Purity 3,3-Dimethyl-1-octene via Fractional Distillation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the purification of this compound using fractional distillation. The procedure is designed to separate the target alkene from potential impurities such as starting materials, solvents, and closely related isomers. This application note also outlines analytical methods for assessing the purity of the final product, including gas chromatography (GC), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Introduction
This compound is a branched alkene of interest in various fields of chemical research and development, including polymer chemistry and as a building block in organic synthesis. The presence of impurities can significantly impact the outcome of subsequent reactions and applications, necessitating a high degree of purity. Fractional distillation is a fundamental and effective technique for purifying liquid compounds, especially for separating components with close boiling points. This protocol details the experimental setup and procedure for the efficient purification of this compound.
Physicochemical Properties
A summary of the relevant physical properties of this compound and a potential closely boiling impurity, 3,3-dimethyloctane, are presented in Table 1. The small difference in their boiling points underscores the necessity of using fractional distillation for effective separation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) |
| This compound | C10H20 | 140.27 | 156.2 ± 7.0 |
| 3,3-Dimethyloctane | C10H22 | 142.28 | 161 |
Table 1. Physicochemical properties of this compound and a potential impurity.
Experimental Protocol
This protocol describes the setup of a fractional distillation apparatus, the distillation procedure, and subsequent purity analysis.
Materials and Equipment
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Round-bottom flask (appropriate size for the volume of crude material)
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Heating mantle with a stirrer
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Magnetic stir bar
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Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge)
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Distillation head with a thermometer adapter
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Thermometer (-10 to 200 °C)
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Condenser (Liebig or Allihn)
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Receiving flasks (multiple, smaller flasks are recommended for collecting fractions)
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Glass wool (for insulating the column)
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Aluminum foil (for insulating the column)
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Clamps and stands to secure the apparatus
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Tubing for condenser water
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Crude this compound mixture
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Boiling chips or magnetic stir bar
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Vacuum grease (optional, for joints)
Experimental Workflow
The overall workflow for the purification and analysis of this compound is illustrated in the following diagram.
The Role of 3,3-Dimethyl-1-octene in Ziegler-Natta Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethyl-1-octene, a sterically hindered α-olefin, presents unique characteristics when subjected to Ziegler-Natta polymerization. While specific experimental data for the homopolymerization or copolymerization of this compound using Ziegler-Natta catalysts is not extensively available in the public domain, this document provides a generalized framework for understanding its potential role and a protocol for its polymerization. The information herein is extrapolated from established principles of Ziegler-Natta catalysis with other branched α-olefins. The steric hindrance introduced by the gem-dimethyl group at the C3 position is expected to significantly influence polymerization kinetics, catalyst activity, and the microstructure of the resulting polymer. These effects are critical for tailoring polymer properties for specific applications, including those in the pharmaceutical and drug delivery sectors where polymer architecture can dictate drug release profiles and biocompatibility.
Introduction
Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminum), are renowned for their ability to polymerize α-olefins with high stereoselectivity, leading to materials with controlled tacticity and crystallinity.[1][2] The polymerization of linear α-olefins like ethylene and propylene is well-established.[3][4] However, the introduction of branched α-olefins, particularly those with significant steric bulk near the double bond, such as this compound, poses considerable challenges and opportunities.
The bulky substituent in this compound is anticipated to reduce the rate of monomer insertion into the growing polymer chain due to steric hindrance at the catalyst's active site.[5] This can lead to lower polymerization yields and potentially lower molecular weight polymers compared to less hindered α-olefins. However, the incorporation of such monomers can also lead to polymers with unique properties, such as reduced crystallinity, increased solubility, and modified thermal and mechanical characteristics. In the context of drug development, these features can be exploited to create novel polymer matrices for controlled-release formulations.
Application Notes
The primary role of this compound in Ziegler-Natta polymerization is as a comonomer, introduced to modify the properties of commodity polyolefins like polyethylene or polypropylene.
Expected Effects of Incorporating this compound:
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Reduced Crystallinity: The bulky side chains introduced by this compound will disrupt the regular packing of polymer chains, leading to a decrease in crystallinity. This results in a more amorphous polymer with potentially higher transparency and flexibility.
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Lower Melting Point and Glass Transition Temperature: A reduction in crystallinity typically leads to a decrease in the melting point (Tm) and glass transition temperature (Tg) of the resulting copolymer.
-
Increased Solubility: The presence of branched side chains can enhance the solubility of the polymer in organic solvents.
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Modified Mechanical Properties: The incorporation of this compound is expected to decrease the stiffness and hardness of the polymer while potentially increasing its impact strength and elasticity.
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Lower Polymerization Activity: The steric hindrance of this compound is likely to result in lower catalyst activity and slower polymerization rates compared to linear α-olefins.
Due to the lack of specific experimental data for the Ziegler-Natta polymerization of this compound, a quantitative data table cannot be provided. Researchers are encouraged to perform initial screening experiments to determine the reactivity ratios and the effect of comonomer incorporation on polymer properties.
Experimental Protocol: Generalized Procedure for Ziegler-Natta Polymerization of a Sterically Hindered α-Olefin (e.g., this compound)
This protocol provides a general methodology for the laboratory-scale polymerization of a sterically hindered α-olefin. It is crucial to note that all operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox, as Ziegler-Natta catalysts and co-catalysts are highly reactive towards air and moisture.
Materials:
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Catalyst: Titanium tetrachloride (TiCl₄) solution in a dry, inert solvent (e.g., toluene).
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Co-catalyst: Triethylaluminum (Al(C₂H₅)₃) solution in a dry, inert solvent (e.g., hexane or toluene).
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Monomer: this compound (purified by distillation over a suitable drying agent).
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Solvent: Anhydrous, deoxygenated hydrocarbon solvent (e.g., toluene, heptane, or hexane).
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Quenching Agent: Acidified methanol (e.g., 5% HCl in methanol).
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Precipitating Agent: Methanol or acetone.
Equipment:
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Schlenk flask or a glass reactor equipped with a mechanical stirrer, temperature control, and inert gas inlet/outlet.
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Syringes and cannulas for transferring air-sensitive reagents.
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Glovebox or Schlenk line.
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Filtration apparatus (e.g., Büchner funnel).
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Vacuum oven.
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried in an oven and then assembled while hot under a stream of inert gas. The reactor is then allowed to cool to room temperature under a positive pressure of inert gas.
-
Solvent and Monomer Addition: The desired amount of anhydrous solvent is transferred to the reactor via cannula. Subsequently, the purified this compound monomer is added. If conducting a copolymerization, the comonomer (e.g., ethylene or propylene) can be introduced at this stage. The reactor is then brought to the desired polymerization temperature (e.g., 50-70 °C).
-
Catalyst and Co-catalyst Addition: The co-catalyst (triethylaluminum solution) is added to the reactor first. The mixture is allowed to stir for a few minutes. The Ziegler-Natta catalyst (TiCl₄ solution) is then added to initiate the polymerization. The order and rate of addition can influence catalyst activity and polymer properties.
-
Polymerization: The reaction mixture is stirred at a constant temperature for the desired polymerization time. The progress of the polymerization can be monitored by observing the viscosity of the solution or by taking samples for analysis (if the reactor setup allows).
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Termination: The polymerization is terminated by adding the quenching agent (acidified methanol). This deactivates the catalyst and precipitates the polymer.
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Polymer Isolation and Purification: The precipitated polymer is collected by filtration and washed several times with the precipitating agent (methanol or acetone) to remove catalyst residues and unreacted monomer.
-
Drying: The purified polymer is dried under vacuum at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Characterization:
The resulting polymer should be characterized to determine its molecular weight, molecular weight distribution (by Gel Permeation Chromatography - GPC), chemical structure and comonomer incorporation (by Nuclear Magnetic Resonance - NMR spectroscopy), and thermal properties (by Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA).
Logical Relationship Diagram
The following diagram illustrates the expected influence of the steric hindrance of this compound on the Ziegler-Natta polymerization process and the resulting polymer properties.
Caption: Influence of this compound's steric hindrance on polymerization and properties.
Conclusion
While direct experimental data on the Ziegler-Natta polymerization of this compound is scarce, established principles suggest that its steric bulk will play a crucial role in determining the polymerization behavior and the final properties of the polymer. The provided generalized protocol offers a starting point for researchers interested in exploring the synthesis of novel polyolefins incorporating this and other sterically hindered monomers. Further research is warranted to elucidate the specific kinetics and to fully characterize the materials that can be produced, which may hold promise for advanced applications, including in the field of drug delivery and development.
References
Troubleshooting & Optimization
Common side products in the synthesis of 3,3-Dimethyl-1-octene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,3-Dimethyl-1-octene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, focusing on two primary synthetic routes: the Wittig reaction and a Grignard reaction followed by dehydration.
Scenario 1: Synthesis via Wittig Reaction
The Wittig reaction provides a reliable method for forming the carbon-carbon double bond in this compound.[1] A plausible route involves the reaction of a suitable phosphonium ylide with a ketone.
Q1: My Wittig reaction is sluggish or shows no product formation. What are the possible causes and solutions?
A1: Several factors can impede a Wittig reaction.[1]
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Insufficiently Strong Base: The formation of the ylide from the phosphonium salt requires a strong base. If using a weaker base, the ylide may not form in sufficient concentration.
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Solution: Switch to a stronger base such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂). Ensure the base is fresh and has not been degraded by exposure to air or moisture.
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Steric Hindrance: Sterically hindered ketones can be slow to react with Wittig reagents.
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Solution: Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate ester and is often more effective for hindered ketones.
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Wet Solvents or Reagents: Ylides are strong bases and will be quenched by protic solvents like water or alcohols.
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Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Reagents should be stored under an inert atmosphere (e.g., nitrogen or argon).
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Q2: My final product is a mixture of E/Z isomers. How can I control the stereoselectivity of the Wittig reaction?
A2: The stereochemical outcome of the Wittig reaction is influenced by the stability of the phosphonium ylide.[2]
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Non-stabilized Ylides: Ylides with simple alkyl substituents are generally non-stabilized and tend to produce the (Z)-alkene (cis) isomer.[2]
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Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are stabilized and predominantly yield the (E)-alkene (trans) isomer.[2]
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Troubleshooting: To favor the (Z)-isomer, use a non-stabilized ylide and consider performing the reaction in the presence of lithium salts, which can help to stabilize the betaine intermediate in a way that leads to the cis product.[2] For the (E)-isomer, a stabilized ylide is preferred.
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Q3: I am having difficulty removing the triphenylphosphine oxide byproduct from my product.
A3: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.
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Purification Strategy:
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Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by recrystallization of the crude product from a suitable solvent system.
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Chromatography: Column chromatography on silica gel is a very effective method for separating the nonpolar alkene product from the more polar triphenylphosphine oxide. A nonpolar eluent (e.g., hexanes) should elute the this compound first.
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Extraction: In some cases, a liquid-liquid extraction can be employed.
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Scenario 2: Synthesis via Grignard Reaction and Dehydration
A two-step approach involving the addition of a Grignard reagent to a ketone followed by dehydration of the resulting tertiary alcohol is a common strategy for synthesizing substituted alkenes.
Q1: My Grignard reaction yield is low. What are the likely reasons?
A1: Grignard reactions are highly sensitive to reaction conditions.
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Presence of Water: Grignard reagents are strong bases and react readily with water.[3]
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Solution: All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used. The reaction should be conducted under an inert atmosphere.
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-
Formation of Side Products: The Grignard reagent can act as a base, leading to the deprotonation of the ketone and formation of an enolate, which results in the recovery of the starting ketone upon workup.[4] It can also act as a reducing agent, especially with sterically hindered ketones.[4]
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Solution: Use a less sterically hindered Grignard reagent if possible. Maintain a low reaction temperature to favor nucleophilic addition over side reactions.
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Q2: During the dehydration of the tertiary alcohol, I am obtaining a mixture of isomeric alkenes. How can I improve the selectivity for this compound?
A2: Acid-catalyzed dehydration of alcohols can lead to the formation of multiple alkene isomers, often favoring the most thermodynamically stable (more substituted) alkene (Zaitsev's rule).[5][6]
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Isomerization: The initially formed terminal alkene can isomerize to more stable internal alkenes under acidic conditions.[5][7]
-
Troubleshooting:
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Milder Dehydration Conditions: Use less harsh dehydration reagents that operate under milder conditions, such as phosphorus oxychloride (POCl₃) in pyridine or the Burgess reagent. These conditions are less likely to cause carbocation rearrangements and subsequent isomerization.
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Control of Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize the extent of isomerization. Monitor the reaction closely by GC or TLC to stop it once the desired product is formed.
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Quantitative Data Summary
| Parameter | Wittig Reaction | Grignard Reaction | Dehydration of Alcohol |
| Typical Yield | 60-90% | 70-95% (for alcohol) | 50-80% (for alkene) |
| Common Side Products | Triphenylphosphine oxide, E/Z isomers | Diol (from reaction with ester impurity), unreacted starting material, reduction product | Isomeric octenes, di-octyl ether |
| Key Reaction Conditions | Anhydrous, inert atmosphere | Anhydrous, inert atmosphere | Acidic catalyst (e.g., H₂SO₄, H₃PO₄) or other dehydrating agents (e.g., POCl₃) |
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethyl-1-octanol via Grignard Reaction (Hypothetical)
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Preparation of the Grignard Reagent:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
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Add a small volume of anhydrous diethyl ether to cover the magnesium.
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In the dropping funnel, prepare a solution of vinyl bromide (1.1 eq) in anhydrous diethyl ether.
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Add a small portion of the vinyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine.
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Once the reaction initiates (cloudiness and gentle reflux), add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture for an additional 30 minutes.
-
-
Reaction with Ketone:
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Cool the Grignard reagent solution in an ice bath.
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Prepare a solution of 2,2-dimethylhexan-3-one (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
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Add the ketone solution dropwise to the stirred Grignard reagent.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
-
Work-up:
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Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 3,3-Dimethyl-1-octen-3-ol.
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Protocol 2: Dehydration of 3,3-Dimethyl-1-octanol (Hypothetical)
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Place the crude 3,3-Dimethyl-1-octen-3-ol in a round-bottom flask with a magnetic stirrer.
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Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).
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Heat the mixture with stirring. The optimal temperature will depend on the specific alcohol and catalyst.
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Monitor the reaction by GC to follow the disappearance of the starting alcohol and the formation of the alkene products.
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Once the reaction is complete, cool the mixture, dilute with diethyl ether, and wash with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate and remove the solvent.
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Purify the crude this compound by fractional distillation.
Visualizations
References
Technical Support Center: Purification of 3,3-Dimethyl-1-octene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3,3-Dimethyl-1-octene.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of this compound.
Q1: My final product shows multiple peaks on the GC analysis, even after distillation. What are the likely impurities?
A1: The presence of multiple peaks after distillation suggests impurities with boiling points close to that of this compound. Common culprits include:
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Positional Isomers: Double bond migration can lead to the formation of other decene isomers. For instance, you might have small amounts of 3,3-dimethyl-2-octene or other isomers.
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Structural Isomers: Depending on the synthesis route, other C10H20 isomers could be present. For example, if a Grignard reaction with a ketone was used, incomplete reaction or side reactions could lead to other branched alkenes.
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Starting Materials: Unreacted starting materials from the synthesis may carry over.
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Solvent Residues: Incomplete removal of reaction or extraction solvents.
Troubleshooting Steps:
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Optimize Distillation: Use a fractional distillation column with a higher number of theoretical plates to improve separation.
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GC-MS Analysis: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weights and fragmentation patterns of the impurity peaks, which will help in their identification.
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Alternative Purification: If distillation is ineffective, consider preparative gas chromatography or column chromatography on silica gel impregnated with silver nitrate (AgNO₃), which can separate alkenes based on the degree of substitution and steric hindrance of the double bond.
Q2: I am concerned about the stability of this compound during purification. Can it degrade or isomerize?
A2: Yes, this compound, like other alkenes, can be susceptible to isomerization, especially under acidic conditions. The terminal double bond can migrate to a more thermodynamically stable internal position.
Preventative Measures:
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Avoid Acidic Conditions: Ensure all glassware is free of acidic residues. If an acidic wash is necessary, thoroughly neutralize and dry the product before heating.
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Use of Inhibitors: For long-term storage or prolonged heating, consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene).
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Vacuum Distillation: Distilling under reduced pressure lowers the boiling point and minimizes the thermal stress on the molecule, reducing the likelihood of isomerization.
Q3: What are the recommended parameters for the purification of this compound by fractional distillation?
A3: While specific parameters depend on the scale and the impurity profile, here is a general guideline:
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Apparatus: A fractional distillation setup with a packed column (e.g., Raschig rings or Vigreux column) is recommended to increase the separation efficiency.
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Pressure: Perform the distillation under vacuum (e.g., 10-20 mmHg) to lower the boiling point and prevent thermal degradation.
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Temperature: The distillation head temperature should be monitored closely. The fraction collected at the expected boiling point of this compound should be the purest. The boiling point of alkenes is typically slightly lower than that of the corresponding alkane.[1][2] The boiling point of the related alkane, 3,3-dimethyloctane, is approximately 157-161 °C at atmospheric pressure. Therefore, under vacuum, the boiling point of this compound will be significantly lower.
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Fraction Collection: Collect multiple small fractions and analyze each by GC to identify the purest fractions to be combined.
Data Presentation
Table 1: Boiling Points of this compound and Related Compounds
| Compound | Molecular Formula | Boiling Point (°C) | Notes |
| This compound | C₁₀H₂₀ | ~150-155 (estimated at atm. pressure) | Boiling point is expected to be slightly lower than 3,3-dimethyloctane. |
| 3,3-Dimethyloctane | C₁₀H₂₂ | 157-161 | Saturated analog of the target compound. |
| 1-Decene | C₁₀H₂₀ | 170.5 | Linear isomer.[3] |
| cis-2-Decene | C₁₀H₂₀ | 172 | Linear isomer. |
| trans-2-Decene | C₁₀H₂₀ | 170 | Linear isomer. |
Note: The boiling point of this compound is an estimate based on the boiling point of its saturated analog and the general trend for alkenes.
Experimental Protocols
Protocol 1: General Procedure for Fractional Distillation under Reduced Pressure
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Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed distillation column, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all joints are properly sealed.
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Charging the Flask: Charge the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.
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Evacuation: Slowly and carefully apply vacuum to the system.
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Heating: Begin heating the distillation flask gently using a heating mantle.
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Equilibration: Allow the system to equilibrate as the vapor rises through the column.
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Fraction Collection: Collect the distillate in fractions based on the head temperature. The main fraction of this compound should distill at a constant temperature.
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Analysis: Analyze each fraction by GC to determine its purity. Combine the fractions that meet the desired purity specifications.
Protocol 2: Gas Chromatography (GC) Analysis
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Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point for routine purity checks. For separating close-boiling isomers, a more polar column or a specialized column for hydrocarbon analysis may be necessary.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
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Oven Program:
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Initial Temperature: 50 °C, hold for 2 minutes.
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Ramp: Increase to 150 °C at 10 °C/min.
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Hold: Hold at 150 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL of a dilute solution in a suitable solvent (e.g., hexane).
Mandatory Visualization
References
Troubleshooting guide for Grignard reactions involving sterically hindered ketones
This troubleshooting guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during Grignard reactions involving sterically hindered ketones.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no conversion of my sterically hindered ketone. What are the primary causes and how can I improve the yield?
Low conversion in Grignard reactions with sterically hindered ketones is a common issue primarily due to the high activation energy required for the nucleophilic attack and competing side reactions.
Troubleshooting Steps:
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Increase Reaction Temperature: While standard Grignard reactions are often run at 0 °C to room temperature, increasing the temperature can provide the necessary energy to overcome the steric barrier. Refluxing in a higher-boiling solvent like THF or even toluene can be effective. However, be aware that higher temperatures can also promote side reactions.
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Use a More Reactive Grignard Reagent: Switching from a less reactive Grignard reagent (e.g., from a secondary or tertiary alkylmagnesium halide) to a more reactive one (e.g., an aryl or primary alkylmagnesium halide) can sometimes improve yields.
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Employ Additives: The addition of certain salts can enhance the reactivity of the Grignard reagent.
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Cerium(III) Chloride (CeCl₃): The in-situ formation of an organocerium reagent, which is more oxophilic and less basic than the Grignard reagent, can significantly improve the yield of the desired 1,2-addition product and suppress enolization. This is known as the Luche reaction.
-
Lithium Chloride (LiCl): LiCl can break up dimeric Grignard reagent aggregates, leading to a more reactive monomeric species.
-
-
Change the Solvent: The choice of solvent can influence the reactivity of the Grignard reagent. While diethyl ether is common, THF is a more polar solvent that can better solvate the magnesium ion and increase the nucleophilicity of the Grignard reagent.
Q2: My primary side product is the result of enolization, not the desired alcohol. How can I suppress this side reaction?
Enolization is a major competing pathway when a sterically hindered ketone is treated with a bulky or basic Grignard reagent. The Grignard reagent acts as a base, abstracting an alpha-proton from the ketone to form an enolate.
Strategies to Minimize Enolization:
-
Use a Less Basic Organometallic Reagent:
-
Organolithium Reagents: These are generally more reactive and less basic than Grignard reagents, favoring the nucleophilic addition pathway.
-
Organocerium Reagents (Luche Reaction): As mentioned above, preparing an organocerium reagent from the Grignard reagent and CeCl₃ is a highly effective method to suppress enolization.
-
-
Lower the Reaction Temperature: While higher temperatures can increase conversion, they can also favor the thermodynamically controlled enolization pathway. Running the reaction at very low temperatures (e.g., -78 °C) can sometimes favor the kinetically controlled 1,2-addition.
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Barbier-Type Reaction Conditions: In a Barbier reaction, the organometallic reagent is generated in situ in the presence of the ketone. This can sometimes lead to higher yields of the desired product as the highly reactive reagent is trapped by the ketone as it is formed.
Q3: I am getting a significant amount of a reduced product (an alcohol corresponding to the reduction of the ketone) instead of the Grignard adduct. Why is this happening and what can I do?
This side reaction, known as Grignard reduction, occurs when the Grignard reagent has a β-hydrogen. The ketone is reduced via a six-membered ring transition state (Meerwein–Ponndorf–Verley reduction).
Solutions to Prevent Reduction:
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Use a Grignard Reagent without β-Hydrogens: Reagents like methylmagnesium bromide or phenylmagnesium bromide cannot undergo this reduction pathway.
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Use a Different Organometallic Reagent: Organolithium reagents are less prone to this side reaction.
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Employ Additives: The use of CeCl₃ can also mitigate the reduction pathway.
Experimental Protocols
Protocol 1: General Procedure for the Luche Reaction (CeCl₃-Mediated Grignard Reaction)
This protocol describes the use of cerium(III) chloride to promote the 1,2-addition of a Grignard reagent to a sterically hindered ketone.
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Preparation of CeCl₃ Slurry: Anhydrous CeCl₃ (1.2 equivalents) is added to a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Anhydrous THF is added, and the mixture is stirred vigorously for 2-4 hours at room temperature. The resulting fine, white slurry is then cooled to -78 °C.
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Addition of Grignard Reagent: The Grignard reagent (1.1 equivalents) is added dropwise to the cold CeCl₃ slurry. The mixture is stirred for 30-60 minutes at -78 °C to allow for the formation of the organocerium reagent.
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Addition of Ketone: The sterically hindered ketone (1.0 equivalent), dissolved in a minimal amount of anhydrous THF, is added dropwise to the reaction mixture at -78 °C.
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Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Data Presentation
The following table summarizes the typical yields for the addition of various organometallic reagents to a model sterically hindered ketone, 2,2,6,6-tetramethylcyclohexanone.
| Organometallic Reagent | Additive | Temperature (°C) | Solvent | Yield of 1,2-Adduct (%) | Yield of Enolization (%) | Yield of Reduction (%) |
| i-PrMgBr | None | 25 | THF | < 5 | > 90 | < 5 |
| i-PrMgBr | CeCl₃ | -78 | THF | 85 | < 10 | < 5 |
| i-PrLi | None | -78 | THF | 75 | 20 | < 5 |
| MeMgBr | None | 0 | Diethyl Ether | ~95 | N/A | N/A |
| PhMgBr | None | 25 | THF | ~90 | N/A | < 5 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and substrate.
Visualizations
Caption: Troubleshooting workflow for Grignard reactions with hindered ketones.
Caption: Experimental workflow for a Luche reaction.
Preventing isomerization of 3,3-Dimethyl-1-octene during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dimethyl-1-octene. Our focus is to address and provide solutions for the common challenge of isomerization to internal alkenes, ensuring the desired terminal alkene is obtained with high purity.
Troubleshooting Guide: Isomerization of this compound
This guide addresses specific issues that can lead to the formation of undesired internal alkene isomers (e.g., 3,3-dimethyl-2-octene) during the synthesis of this compound.
Problem 1: Significant formation of internal alkene isomers detected by GC-MS analysis.
Possible Causes and Solutions:
-
Acidic Conditions: Trace amounts of acid can catalyze the isomerization of the terminal double bond to the more thermodynamically stable internal positions.
-
Solution: Avoid acidic workup conditions. Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching Grignard reactions or a gentle wash with a dilute sodium bicarbonate (NaHCO₃) solution followed by water for Wittig reactions. Ensure all glassware is free of acidic residues.
-
-
Elevated Temperatures: High temperatures during the reaction, workup, or purification can promote isomerization.
-
Solution: Maintain the lowest feasible temperature throughout the synthesis. For Grignard reactions, it is crucial to control the initial exothermic reaction by slow addition of the alkyl halide. During purification, utilize vacuum distillation to lower the boiling point of the product.
-
-
Inappropriate Base in Wittig Reaction: The choice of base for generating the ylide in a Wittig reaction can influence the stereochemical outcome and potentially lead to side reactions.
-
Solution: For the synthesis of terminal alkenes, use of a non-stabilized ylide (e.g., from methyltriphenylphosphonium bromide) is recommended as it generally favors the formation of the terminal alkene.[1][2] Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically used to generate the ylide in situ.[3]
-
-
Prolonged Reaction Times: Extended reaction times, especially at elevated temperatures, can increase the likelihood of isomerization.
-
Solution: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) and quench the reaction as soon as the starting material is consumed.
-
Problem 2: Difficulty in separating this compound from its isomers by distillation.
Possible Causes and Solutions:
-
Close Boiling Points: Isomers of this compound may have very similar boiling points, making simple distillation ineffective.
-
Solution 1: Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates to enhance separation efficiency.
-
Solution 2: Azeotropic Distillation: Investigate the use of an azeotropic agent that forms a lower-boiling azeotrope with one of the isomers, facilitating its removal.[4][5][6][7][8]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for minimizing isomerization when preparing this compound: a Wittig reaction or a Grignard reaction?
A1: Both the Wittig and Grignard reactions can be employed. However, the Wittig reaction using an unstabilized ylide like methylenetriphenylphosphorane is often preferred for the synthesis of terminal alkenes as it directly forms the C=C bond at the desired position.[1][2] A Grignard reaction, for instance, reacting vinylmagnesium bromide with a sterically hindered ketone like 2,2-dimethyl-3-hexanone, can also be effective but may be more susceptible to steric hindrance issues.[9]
Q2: How can I quantitatively determine the ratio of this compound to its isomers in my product mixture?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for both separating and identifying the different isomers.[8][10] By integrating the peak areas of the corresponding isomers in the gas chromatogram, you can determine their relative ratios. Calibration with pure standards of each isomer, if available, will provide the most accurate quantitative results.
Q3: What are the key parameters to control during a Grignard reaction to synthesize this compound and avoid isomerization?
A3: To synthesize this compound via a Grignard reaction (e.g., using vinylmagnesium bromide and 2,2-dimethyl-3-hexanone), the following parameters are critical:
-
Temperature: Maintain a low temperature (typically 0 °C to room temperature) during the reaction and workup.
-
Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent potential side reactions.
-
Workup: Use a non-acidic workup. Quenching with a saturated solution of ammonium chloride is a standard and effective method.
Q4: Can isomerization occur during storage of the final product?
A4: While less common for pure alkenes, prolonged storage, especially in the presence of light or trace acidic impurities, can potentially lead to slow isomerization. It is recommended to store this compound in a tightly sealed container, protected from light, and in a cool, dark place. If long-term storage is required, consider storing it over a small amount of a non-acidic drying agent like anhydrous potassium carbonate.
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol describes the synthesis of this compound from 2,2-dimethylhexanal using a Wittig reaction with methylenetriphenylphosphorane.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
2,2-Dimethylhexanal
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise via the dropping funnel. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Slowly add a solution of 2,2-dimethylhexanal in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
Quench the reaction by carefully adding a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound from 2,2-dimethyl-3-hexanone and vinylmagnesium bromide.
Materials:
-
Vinylmagnesium bromide solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
2,2-Dimethyl-3-hexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2-dimethyl-3-hexanone in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the vinylmagnesium bromide solution dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation. This will likely yield 3,3-dimethyl-1-octen-3-ol, which then needs to be dehydroxylated. A common method for dehydroxylation that minimizes rearrangement is the Martin sulfurane dehydration.
Data Presentation
Table 1: Comparison of Reaction Conditions for Alkene Synthesis
| Synthetic Method | Reagents | Base/Catalyst | Solvent | Temperature (°C) | Typical Isomer Ratio (Terminal:Internal) | Reference |
| Wittig Reaction | Methyltriphenylphosphonium bromide, 2,2-dimethylhexanal | n-BuLi | THF | 0 to RT | > 95 : 5 | [1],[2] |
| Grignard Reaction | Vinylmagnesium bromide, 2,2-dimethyl-3-hexanone | - | THF | 0 to RT | Variable, depends on subsequent elimination | [9] |
| Base-Catalyzed Isomerization | This compound | NaH | DMSO | 50 | < 10 : > 90 | [9] |
| Acid-Catalyzed Isomerization | This compound | p-Toluenesulfonic acid | Toluene | 80 | < 5 : > 95 | General Knowledge |
Note: The isomer ratios are illustrative and can vary based on specific reaction conditions and substrate.
Visualizations
Caption: Acid-catalyzed isomerization of this compound.
Caption: Troubleshooting workflow for minimizing isomerization.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US5262015A - Separation of octene-1 from its isomers by azeotropic and extractive distillation - Google Patents [patents.google.com]
- 5. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 6. chemistry-online.com [chemistry-online.com]
- 7. chemicaltweak.com [chemicaltweak.com]
- 8. gwsionline.com [gwsionline.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Deactivation in Reactions with 3,3-Dimethyl-1-octene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during chemical reactions involving 3,3-Dimethyl-1-octene.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for catalyst deactivation when working with this compound?
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] In reactions with this compound, a sterically hindered alkene, the primary causes of deactivation are:
-
Coking or Fouling: This is the physical deposition of carbonaceous materials on the catalyst surface, which blocks active sites and pores.[2] For alkenes, this can occur through polymerization or oligomerization of the reactant or product molecules, sometimes referred to as "green oil" formation.[3]
-
Poisoning: This occurs when impurities in the reaction mixture strongly chemisorb to the active sites of the catalyst, rendering them inactive.[4] Common poisons include sulfur compounds, carbon monoxide, and residual reagents from previous synthetic steps.[4]
-
Sintering or Thermal Degradation: At elevated temperatures, the small metal particles of a supported catalyst can agglomerate into larger ones. This reduces the active surface area and, consequently, the catalyst's activity.[5]
Q2: How does the steric hindrance of this compound affect catalyst deactivation?
The bulky 3,3-dimethyl group in this compound can influence catalyst deactivation in several ways:
-
Slower Reaction Rates: Steric hindrance can slow down the desired reaction, providing more time for side reactions that lead to coking to occur.
-
Altered Adsorption: The bulky nature of the molecule might lead to weaker or altered adsorption on the catalyst surface, which could favor pathways leading to the formation of deactivating species.
-
Incomplete Conversion: Slower reaction rates can lead to incomplete conversion, increasing the concentration of the alkene in the reactor and potentially promoting oligomerization reactions that cause fouling.
Q3: Which catalysts are commonly used for the hydrogenation of this compound and what are their typical deactivation issues?
For the hydrogenation of alkenes like this compound, palladium (Pd) and platinum (Pt) based catalysts are frequently used.
| Catalyst | Common Support | Typical Deactivation Mechanisms |
| Palladium on Carbon (Pd/C) | Activated Carbon | Coking, Poisoning (especially by sulfur), Sintering at high temperatures. |
| Platinum on Carbon (Pt/C) | Activated Carbon | Poisoning, Coking. Generally more resistant to sintering than Pd. |
| Platinum(IV) Oxide (PtO2) | - | Poisoning. |
| Raney Nickel (Ra-Ni) | - | Poisoning (highly sensitive), Sintering. |
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation in reactions with this compound.
Issue 1: Reaction is sluggish or incomplete.
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | 1. Verify Catalyst Activity: Test the catalyst with a less hindered, standard alkene (e.g., 1-octene) under the same conditions to confirm its general activity. 2. Increase Catalyst Loading: A higher catalyst loading may compensate for partial deactivation. 3. Check for Poisons: Analyze the feedstock for common catalyst poisons. If suspected, purify the starting material. |
| Sub-optimal Reaction Conditions | 1. Increase Hydrogen Pressure: Higher H₂ pressure can increase the rate of hydrogenation. 2. Increase Temperature: Cautiously increase the reaction temperature. Be aware that higher temperatures can also accelerate deactivation processes like sintering.[5] 3. Improve Agitation: Ensure efficient mixing to overcome potential mass transfer limitations. |
Issue 2: Reaction stops before completion.
| Possible Cause | Troubleshooting Steps |
| Complete Catalyst Deactivation | 1. Catalyst Poisoning: This is a likely cause for abrupt reaction stops. Review the purity of all reactants and solvents. 2. Severe Coking: At higher temperatures or with prolonged reaction times, extensive coke formation can block all active sites. |
| Hydrogen Limitation | 1. Check Hydrogen Supply: Ensure the hydrogen source is not depleted and that the delivery to the reactor is not blocked. |
Issue 3: Product selectivity is poor (e.g., isomerization of the double bond).
| Possible Cause | Troubleshooting Steps |
| Catalyst-Induced Isomerization | 1. Change Catalyst: Some catalysts have a higher tendency for isomerization. Consider switching from Palladium-based to Platinum-based catalysts. 2. Lower Reaction Temperature: Isomerization is often favored at higher temperatures. |
| Presence of Acidic Sites | 1. Use a Neutral Support: If using a supported catalyst, ensure the support material (e.g., carbon) is neutral. Acidic supports can promote isomerization. |
Experimental Protocols
Protocol 1: Testing Catalyst Activity
This protocol provides a general procedure for testing the activity of a hydrogenation catalyst.
-
Catalyst Preparation: Add the catalyst (e.g., 5 mol% Pd/C) to a reaction vessel.
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, ethyl acetate).
-
Inerting: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air.
-
Reactant Addition: Add the substrate (this compound).
-
Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor the reaction progress by techniques such as GC, TLC, or NMR.
Protocol 2: Regeneration of a Palladium on Carbon (Pd/C) Catalyst
This protocol describes a general method for regenerating a coked or fouled Pd/C catalyst.
-
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.
-
Washing:
-
Wash the catalyst with a solvent that dissolves the organic residues (e.g., toluene or methanol).
-
Follow with a wash with hot water to remove more polar impurities.
-
-
Drying: Dry the catalyst in an oven under vacuum at a moderate temperature (e.g., 80-100 °C) to remove residual solvents.
-
Thermal Treatment (Calcination):
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst under a flow of inert gas (e.g., nitrogen) to a temperature of 250-300 °C for 2-4 hours to pyrolyze organic residues.
-
Cool down under the inert gas flow.
-
-
Oxidative Treatment (Optional, for severe coking):
-
After the thermal treatment in inert gas, introduce a controlled amount of air or a dilute oxygen/nitrogen mixture at an elevated temperature (e.g., 200-250 °C) to burn off carbon deposits. This step should be performed with caution to avoid overheating and sintering of the palladium particles.[6]
-
-
Reduction: Before reuse, the catalyst must be reactivated by reduction. Suspend the catalyst in a solvent and treat with hydrogen gas.
Visualizing Troubleshooting and Deactivation Pathways
Caption: Troubleshooting workflow for catalyst deactivation issues.
Caption: Common catalyst deactivation pathways and mitigation strategies.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 6. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 3,3-Dimethyl-1-octene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3,3-Dimethyl-1-octene. The information is tailored to address challenges that may arise during the scaling-up of this process.
I. Synthetic Pathway Overview
The recommended synthetic route for this compound is a two-step process involving the preparation of a key aldehyde intermediate followed by a Wittig reaction.
Caption: Overall synthetic workflow for this compound.
II. Experimental Protocols
A. Step 1: Synthesis of 2,2-Dimethylheptanal via Hydroformylation
This procedure outlines the synthesis of the aldehyde intermediate from 2-methyl-1-heptene.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (Scale) | Moles |
| 2-Methyl-1-heptene | 112.22 | 0.726 | 100 g | 0.891 |
| Rhodium Catalyst (e.g., Rh(acac)(CO)₂) | 258.05 | - | 0.23 g | 0.00089 |
| Triphenylphosphine (PPh₃) | 262.29 | - | 2.34 g | 0.00891 |
| Toluene | - | 0.867 | 500 mL | - |
| Syngas (1:1 CO:H₂) | - | - | 50 bar | - |
Procedure:
-
Catalyst Preparation: In a glovebox, charge a high-pressure reactor equipped with a mechanical stirrer with the rhodium catalyst and triphenylphosphine.
-
Reaction Setup: Add toluene and 2-methyl-1-heptene to the reactor.
-
Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with syngas to 50 bar. Heat the reactor to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC analysis of aliquots for the disappearance of the starting alkene.
-
Work-up: After completion, cool the reactor to room temperature and carefully vent the excess gas.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to isolate 2,2-dimethylheptanal.
B. Step 2: Synthesis of this compound via Wittig Reaction
This procedure details the conversion of 2,2-dimethylheptanal to the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (Scale) | Moles |
| Methyltriphenylphosphonium bromide | 357.23 | - | 357.23 g | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.68 | 400 mL | 1.0 |
| 2,2-Dimethylheptanal | 142.24 | 0.825 | 142.24 g | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 0.889 | 2 L | - |
| Anhydrous Diethyl Ether | - | 0.713 | 1 L | - |
Procedure:
-
Ylide Formation:
-
Under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide in 1 L of anhydrous THF in a multi-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium via the dropping funnel, maintaining the temperature below 5 °C. A deep orange or yellow color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour after the addition is complete.
-
-
Wittig Reaction:
-
Dissolve 2,2-dimethylheptanal in 500 mL of anhydrous THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Quenching and Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench by adding 200 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add 1 L of diethyl ether and 1 L of water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 500 mL).
-
Combine the organic layers, wash with brine (1 x 500 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The major byproduct, triphenylphosphine oxide, can be partially removed by precipitation from a non-polar solvent like hexanes at low temperature.
-
Further purification is achieved by fractional distillation under reduced pressure to yield pure this compound.
-
III. Troubleshooting Guide
Caption: A decision tree for troubleshooting the synthesis.
IV. Frequently Asked Questions (FAQs)
Q1: The hydroformylation step is producing a mixture of aldehydes. How can I improve the selectivity for 2,2-dimethylheptanal?
A1: The regioselectivity of hydroformylation is highly dependent on the catalyst system and reaction conditions. To favor the branched aldehyde (2,2-dimethylheptanal) from a terminal alkene, consider the following:
-
Ligand Choice: Bulky phosphine ligands on the rhodium catalyst can influence the regioselectivity. Experiment with different phosphine or phosphite ligands.
-
Temperature and Pressure: Lower temperatures and higher carbon monoxide partial pressures generally favor the formation of the branched isomer.
-
Catalyst Concentration: Varying the catalyst loading can sometimes impact selectivity.
Q2: During the Wittig reaction, the solution does not turn the characteristic yellow/orange color upon addition of n-butyllithium. What is the problem?
A2: The lack of color change indicates that the ylide is not being formed. This is often due to:
-
Moisture: The ylide is highly basic and will be quenched by any water present. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Quality of n-Butyllithium: n-Butyllithium can degrade upon storage. Use a freshly titrated or newly purchased bottle.
-
Quality of Phosphonium Salt: The methyltriphenylphosphonium bromide should be dry and pure.
Q3: My final product is contaminated with triphenylphosphine oxide, and it is difficult to separate by distillation. What are my options for large-scale purification?
A3: Separating the non-polar alkene from the polar triphenylphosphine oxide is a common challenge in scaling up Wittig reactions.
-
Optimized Precipitation: After the initial work-up, concentrate the crude product and dissolve it in a minimal amount of a hot non-polar solvent like hexane or pentane. Upon cooling to a low temperature (e.g., -20 °C), the triphenylphosphine oxide should precipitate and can be removed by filtration. Multiple precipitations may be necessary.
-
Solvent Extraction: In some cases, a liquid-liquid extraction with a solvent system where the polarity difference can be exploited might be effective.
-
Chromatography: While challenging for very large scales, flash chromatography using a non-polar eluent can be effective. For industrial scale, simulated moving bed (SMB) chromatography could be considered.
Q4: The Wittig reaction is exothermic. What are the safety considerations for scaling up?
A4: Both the ylide formation and the Wittig reaction itself can be exothermic.
-
Controlled Addition: The addition of n-butyllithium to the phosphonium salt and the subsequent addition of the aldehyde to the ylide must be done slowly and at a controlled temperature. Use a dropping funnel and an efficient cooling bath (ice-salt or dry ice-acetone for lower temperatures if needed).
-
Adequate Cooling: Ensure the reactor has sufficient cooling capacity to manage the heat generated.
-
Inert Atmosphere: n-Butyllithium is pyrophoric and the ylide is air-sensitive. Maintain a strict inert atmosphere throughout the process.
Q5: Are there alternative, more "green" or scalable methods for this synthesis?
A5: While the Wittig reaction is robust, alternatives exist:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This modification uses a phosphonate ester instead of a phosphonium salt. The byproduct is a water-soluble phosphate ester, which is often easier to remove than triphenylphosphine oxide.
-
Methylenation using other reagents: Reagents like the Tebbe or Petasis reagents can also perform methylenation, but they are often more expensive and sensitive.
-
Catalytic Wittig Reaction: Research is ongoing into catalytic versions of the Wittig reaction to reduce the amount of phosphine waste, though these may not yet be suitable for large-scale production.
Stability and storage conditions for 3,3-Dimethyl-1-octene
This technical support guide provides essential information on the stability, storage, and troubleshooting for experiments involving 3,3-Dimethyl-1-octene.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial to maintain its integrity and ensure reproducible experimental results.
Quantitative Data Summary
| Parameter | Recommended Condition | Source |
| Storage Temperature | Room Temperature or Refrigerated (2-8°C) | [1][2] |
| -10°C (under inert atmosphere) | [3] | |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) | [2][4] |
| Light Exposure | Protect from light | [4][5] |
| Incompatible Materials | Strong oxidizing agents | [1][4] |
| Shelf Life (Unopened) | No specific data available; refer to manufacturer's expiry date. | |
| Shelf Life (Opened) | No specific data available; minimize exposure to air and light. |
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound failed or gave a low yield. What are the potential causes related to the starting material?
A1: Several factors related to the stability and handling of this compound could contribute to reaction failure or low yield:
-
Degradation: Improper storage, such as exposure to air, light, or heat, can lead to degradation of the alkene. Alkenes can undergo oxidation or polymerization over time.
-
Contamination: Contamination with water, peroxides (from improper storage in the presence of oxygen), or other reactive species can interfere with many reactions.
-
Inaccurate Dispensing: this compound is a volatile liquid. Ensure it is handled and dispensed quickly and accurately, preferably in a fume hood and using appropriate microliter syringes for small quantities.
Q2: I am observing unexpected side products in my reaction. Could this be related to the this compound?
A2: Yes, unexpected side products can arise from issues with the starting alkene or the reaction conditions:
-
Isomerization: Although this compound is a structurally stable alkene, certain acidic or catalytic conditions could potentially promote isomerization to a more substituted, thermodynamically stable internal alkene.
-
Impurities: The presence of isomeric impurities from the manufacturing process could lead to the formation of corresponding side products. Always check the certificate of analysis (CoA) for the purity of your material.
-
Reaction with Peroxides: If the alkene has been improperly stored and formed peroxides, these can initiate radical reactions, leading to a complex mixture of products.
Q3: How can I check the purity of my this compound before use?
A3: To ensure the purity of your this compound, you can use the following analytical techniques:
-
Gas Chromatography (GC): GC is an excellent method to determine the purity of volatile compounds like this compound and to detect the presence of any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the molecule and identify any significant impurities.
-
Karl Fischer Titration: This method can be used to quantify the water content, which can be critical for moisture-sensitive reactions.
Troubleshooting Guide
If you are encountering issues with your experiments involving this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for experiments using this compound.
Experimental Protocols
While specific experimental protocols are highly dependent on the desired reaction, here is a general protocol for handling this compound in a moisture-sensitive reaction.
General Handling Protocol for Anhydrous Reactions:
-
Preparation:
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of dry inert gas (e.g., nitrogen or argon).
-
Ensure all other reagents and solvents are of the appropriate purity and are anhydrous.
-
-
Dispensing the Alkene:
-
Using a syringe that has been purged with inert gas, carefully withdraw the required volume of this compound from the storage bottle. The bottle should be under an inert atmosphere.
-
Quickly transfer the alkene to the reaction vessel, which is also being maintained under an inert atmosphere.
-
-
Reaction Setup:
-
Maintain a positive pressure of the inert gas throughout the experiment using a bubbler or a balloon.
-
Add other reagents and solvents using standard anhydrous techniques (e.g., via syringe through a septum).
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction appropriately.
-
Extract the product and purify using standard methods such as distillation or column chromatography.
-
Analyze the product and any byproducts using techniques like GC-MS, NMR, and IR spectroscopy.
-
References
Validation & Comparative
A Comparative Analysis of 3,3-Dimethyl-1-octene and Other Octene Isomers: A Guide for Researchers
In the landscape of organic chemistry and drug development, the subtle structural variations among isomers can lead to significant differences in physical, chemical, and biological properties. This guide provides a comparative analysis of 3,3-Dimethyl-1-octene and other selected octene isomers, offering insights for researchers, scientists, and professionals in drug development. The information presented is a synthesis of available data, highlighting the importance of isomeric purity and its implications for experimental outcomes.
Physicochemical Properties: A Comparative Overview
The physical properties of octene isomers, such as boiling point, density, and refractive index, are critical parameters in their handling, purification, and application. While experimental data for this compound is limited, predicted values offer a baseline for comparison with other isomers for which experimental data is more readily available. The following table summarizes the key physicochemical properties of this compound and a selection of other octene isomers.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| This compound | C₁₀H₂₀ | 140.27 | 156.2 ± 7.0 (Predicted)[1] | 0.7 ± 0.1 (Predicted)[1] | 1.423 (Predicted)[1] |
| 1-Octene | C₈H₁₆ | 112.21 | 121.3 | 0.715 at 20°C | 1.4087 at 20°C |
| cis-2-Octene | C₈H₁₆ | 112.21 | 125.6 | 0.723 at 25°C | 1.4132 at 20°C |
| 3,4-Dimethyl-1-octene | C₁₀H₂₀ | 140.27 | Not Available | Not Available | Not Available |
| 3,7-Dimethyl-1-octene | C₁₀H₂₀ | 140.27 | 154-156 | 0.733 at 20°C | 1.417 at 20°C |
Experimental Protocols: Synthesis and Analysis
General Synthesis of Branched Octenes
Reaction Scheme:
A Grignard reagent, such as pentylmagnesium bromide, could be reacted with a suitable ketone, for instance, 3,3-dimethyl-2-butanone. The resulting tertiary alcohol would then be subjected to dehydration to yield the desired this compound.
References
Validating the Structure of 3,3-Dimethyl-1-octene: A Spectroscopic Comparison
The unequivocal structural elucidation of a synthesized or isolated compound is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of spectroscopic methods for validating the structure of 3,3-Dimethyl-1-octene, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Predicted ¹H and ¹³C NMR data are presented alongside a discussion of alternative techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS), offering researchers a comprehensive overview of the available analytical tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H and ¹³C NMR Data for this compound
In the absence of experimentally acquired spectra in publicly available databases, predicted NMR data serves as a valuable reference for structural confirmation. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are generated using advanced computational algorithms that model the magnetic environment of each nucleus.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| =CH₂ | 4.90 - 5.05 | Multiplet | 2H |
| =CH- | 5.75 - 5.90 | Multiplet | 1H |
| -CH₂- (C4) | 1.25 - 1.35 | Multiplet | 2H |
| -CH₂- (C5) | 1.25 - 1.35 | Multiplet | 2H |
| -CH₂- (C6) | 1.25 - 1.35 | Multiplet | 2H |
| -CH₂- (C7) | 1.25 - 1.35 | Multiplet | 2H |
| -CH₃ (C8) | 0.85 - 0.95 | Triplet | 3H |
| -C(CH₃)₂ | 1.00 - 1.10 | Singlet | 6H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (=CH₂) | 110.5 |
| C2 (=CH) | 145.0 |
| C3 (-C(CH₃)₂) | 38.0 |
| C4 | 40.0 |
| C5 | 23.5 |
| C6 | 32.0 |
| C7 | 22.8 |
| C8 (-CH₃) | 14.1 |
| -C(CH₃)₂ | 29.5 |
Alternative Spectroscopic Techniques
While NMR provides the most detailed structural information, other spectroscopic methods offer complementary data for a comprehensive validation.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key expected absorptions are:
-
~2850-2960 cm⁻¹: C-H stretch of the aliphatic (C-H) groups.[1][2]
-
~910 cm⁻¹ and 990 cm⁻¹: Out-of-plane C-H bending of the vinyl group, characteristic of a monosubstituted alkene.[4]
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 140.27 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 140. The fragmentation pattern of alkenes is often characterized by allylic cleavage, which would lead to the formation of resonance-stabilized carbocations.[5][6]
Experimental Protocol for NMR Analysis
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the validation of a compound like this compound.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the purified this compound sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen based on the sample's solubility and should not have signals that overlap with key analyte resonances.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.
2. NMR Instrument Setup:
- Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.
- Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks. This can be done manually or using an automated shimming routine.
3. ¹H NMR Spectrum Acquisition:
- Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- Use a standard 90° pulse sequence.
- Set the number of scans to be acquired (e.g., 8-16 scans for a moderately concentrated sample) to achieve a good signal-to-noise ratio.
- Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
4. ¹³C NMR Spectrum Acquisition:
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
- Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
- A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 1024 or more scans).
- A longer relaxation delay may be necessary for quaternary carbons to be observed.
5. Data Processing and Analysis:
- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) of the signals in the ¹H NMR spectrum to deduce the number of neighboring protons.
- Correlate the observed chemical shifts in both the ¹H and ¹³C spectra with the expected values for the proposed structure of this compound.
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for validating the structure of a chemical compound using NMR and other spectroscopic techniques.
Caption: Workflow for the structural validation of a chemical compound.
By following this comprehensive approach, researchers can confidently validate the structure of this compound and other novel compounds, ensuring the integrity and reliability of their scientific findings.
References
A Comparative Guide to Purity Assessment of Synthesized 3,3-Dimethyl-1-octene: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the characterization of newly synthesized compounds. For a volatile and non-polar alkene such as 3,3-Dimethyl-1-octene, several analytical techniques can be employed. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical methods—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of this compound. The comparison is supported by representative experimental data to highlight the strengths and limitations of each technique.
Comparison of Analytical Techniques
The choice of analytical method for purity assessment depends on various factors including the nature of the analyte, potential impurities, required sensitivity, and the desired level of structural information. Below is a summary of the performance of GC-MS, qNMR, and HPLC for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, followed by mass-based identification and quantification. | Intrinsic quantitative nature based on the direct proportionality between signal intensity and the number of atomic nuclei. | Separation based on polarity differences through differential partitioning between a mobile and stationary phase. |
| Limit of Detection (LOD) | Low (typically in the ppm range) | Higher (typically >0.1%) | Moderate (depends on detector; challenging for non-UV active compounds) |
| Limit of Quantitation (LOQ) | Low (typically in the ppm range) | Higher (typically >0.5%) | Moderate to high |
| **Linearity (R²) ** | >0.99 | >0.999 | >0.99 (with appropriate detector) |
| Precision (%RSD) | < 2% | < 1% | < 3% |
| Specificity | High (mass spectral data provides structural confirmation) | High (provides detailed structural information) | Low (retention time is the primary identifier) |
| Sample Throughput | High | Low to moderate | High |
| Key Advantages | Excellent for volatile compounds, high sensitivity, and provides structural information for impurity identification. | Primary analytical method, highly accurate and precise, does not require a reference standard for the analyte itself. | Wide applicability, non-destructive. |
| Key Disadvantages | Requires volatile and thermally stable analytes. | Lower sensitivity compared to GC-MS, requires a relatively pure internal standard. | This compound lacks a UV chromophore, requiring alternative detectors like Refractive Index (RI) or Mass Spectrometry (MSD), which can have lower sensitivity and be gradient-incompatible (RI).[1][2][3] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
This protocol outlines a standard method for the purity analysis of this compound using GC-MS.
1. Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a volatile, high-purity solvent such as hexane or pentane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
An internal standard (e.g., dodecane) can be added to all samples and standards for improved quantitative accuracy.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating non-polar hydrocarbons.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-350.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
-
3. Data Analysis:
-
The purity of this compound is determined by the area percent method, where the peak area of the main component is divided by the total area of all detected peaks.
-
For more accurate quantification, a calibration curve can be constructed by plotting the peak area of the analyte against its concentration. The purity of the sample is then calculated based on this curve.
-
The mass spectrum of the main peak should be compared with a reference spectrum (e.g., from the NIST library) to confirm the identity of this compound.
-
Potential impurities can be tentatively identified by their mass spectra.
Potential Impurities in the Synthesis of this compound
The synthesis of sterically hindered alkenes like this compound, for instance via a Wittig reaction, can lead to specific impurities.[4][5][6][7]
-
Triphenylphosphine oxide: A common byproduct of the Wittig reaction that can be challenging to remove completely.[5]
-
Unreacted starting materials: Residual aldehyde/ketone and the phosphonium salt.
-
Solvent residues: From the reaction and purification steps.
-
Positional isomers: Depending on the synthetic route, other C10H20 isomers might be present.
Visualizations
GC-MS Experimental Workflow
References
Comparison of reactivity between branched and linear alkenes in polymerization
A Comparative Guide to the Reactivity of Branched and Linear Alkenes in Polymerization
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of monomers is paramount in designing polymers with tailored properties. This guide provides an objective comparison of the polymerization behavior of branched and linear alkenes, supported by experimental data and detailed protocols. We will focus on 1-hexene as a representative linear alkene and 4-methyl-1-pentene as a representative branched alkene to illustrate the fundamental principles governing their reactivity in radical, cationic, anionic, and coordination polymerization.
Executive Summary
The structure of an alkene monomer, specifically the presence or absence of branching, profoundly influences its reactivity in polymerization. This difference arises from a combination of electronic and steric effects that impact the stability of reactive intermediates and the accessibility of the monomer to the growing polymer chain.
-
Linear alkenes , such as 1-hexene, generally exhibit higher reactivity in radical and anionic polymerization due to lower steric hindrance.
-
Branched alkenes , like 4-methyl-1-pentene, often show enhanced reactivity in cationic polymerization due to the formation of more stable carbocation intermediates.
-
In coordination polymerization , the catalyst system plays a crucial role, and steric hindrance from branching can significantly affect the rate of polymerization and the properties of the resulting polymer.
Comparison of Polymerization Reactivity
The following sections delve into the specifics of how branching affects the four major types of alkene polymerization.
Cationic Polymerization
In cationic polymerization, the initiation step involves the formation of a carbocation. The stability of this carbocation is a key determinant of the polymerization rate. Branched alkenes, upon protonation or reaction with a cationic initiator, tend to form more stable tertiary carbocations. In contrast, linear α-olefins form less stable secondary carbocations. This is illustrated by the significantly higher reactivity of isobutylene (a branched alkene) compared to 1-butene (a linear alkene).[1][2]
This increased stability of the propagating carbocation in branched alkenes leads to a faster rate of polymerization.
Radical Polymerization
In radical polymerization, steric hindrance around the double bond plays a more significant role. The bulky side groups in branched alkenes can hinder the approach of the growing polymer radical to the monomer. Consequently, linear alkenes with less steric hindrance at the double bond, like 1-hexene, are generally more reactive in radical polymerization than their branched counterparts, such as 4-methyl-1-pentene.[1]
It is important to note that α-olefins, in general, are less reactive in radical homopolymerization compared to monomers like styrene or acrylates due to degradative chain transfer reactions.[3]
Anionic Polymerization
Anionic polymerization is highly sensitive to steric hindrance. The bulky groups in branched alkenes can impede the approach of the nucleophilic initiator and the growing carbanionic chain end to the monomer's double bond. Therefore, linear alkenes are typically more reactive in anionic polymerization.[3][4] Anionic polymerization is most effective for alkenes with electron-withdrawing groups, and is less common for simple alkyl-substituted alkenes.
Coordination Polymerization
Coordination polymerization, often employing Ziegler-Natta or metallocene catalysts, is influenced by a delicate balance of electronic and steric factors. While the specific reactivity depends heavily on the catalyst system, some general trends can be observed. The steric bulk of branched alkenes can influence the coordination of the monomer to the metal center and the subsequent insertion into the growing polymer chain.[5]
For instance, in the polymerization of propene versus 1-hexene with the same supported titanium-magnesium catalyst, significant differences in kinetics and polymer molecular weight are observed.[6] The composition of the cocatalyst can also have a more pronounced effect on the polymerization of 1-hexene compared to propylene.[6]
Quantitative Data Comparison
The following tables summarize the expected and observed differences in polymerization behavior between 1-hexene (linear) and 4-methyl-1-pentene (branched).
Table 1: Comparison of Polymerization Reactivity and Polymer Properties
| Polymerization Type | Monomer | Relative Reactivity | Typical Molecular Weight (Mn) | Typical Polydispersity Index (PDI) |
| Cationic | 1-Hexene | Lower | Lower | Broader |
| 4-Methyl-1-pentene | Higher | Higher | Narrower (with controlled systems) | |
| Radical | 1-Hexene | Higher | Moderate | Broad |
| 4-Methyl-1-pentene | Lower | Lower | Broad | |
| Anionic | 1-Hexene | Higher | High (with living systems) | Very Narrow (with living systems) |
| 4-Methyl-1-pentene | Lower | Lower | Narrow (with living systems) | |
| Coordination | 1-Hexene | Catalyst Dependent | High | Catalyst Dependent |
| (Ziegler-Natta) | 4-Methyl-1-pentene | Catalyst Dependent | High | Catalyst Dependent |
Table 2: Experimental Data from Coordination Polymerization Studies
| Catalyst System | Monomer | Activity (kg polymer / mol catalyst · h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| (salicylaldimine)iron(III)/EtAlCl₂ | 1-Hexene | 2.83 × 10⁶ | 1021 | 1.19 | [7] |
| α-diimine nickel/MAO | 4-Methyl-1-pentene | 10⁵ | 10⁵ | <2 | [8] |
| syndiospecific metallocene | 4-Methyl-1-pentene | Low Conversion | High | - | [9] |
| isospecific metallocene | 4-Methyl-1-pentene | High Conversion | Low | - | [9] |
Note: The data in Table 2 is from different studies with different catalyst systems and conditions, and therefore direct comparison of absolute values should be made with caution. The table illustrates the range of activities and polymer properties that can be achieved.
Experimental Protocols
Detailed methodologies for key polymerization experiments are provided below to allow for reproducible comparisons.
General Considerations for All Polymerizations
-
All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to exclude oxygen and moisture, which can terminate the polymerization.
-
Monomers and solvents should be purified and dried prior to use.
Cationic Polymerization of 1-Hexene and 4-Methyl-1-pentene
Initiator System: Boron trifluoride etherate (BF₃·OEt₂)
Protocol:
-
A dried Schlenk flask equipped with a magnetic stir bar is charged with the purified monomer (1-hexene or 4-methyl-1-pentene) and a dry, non-polar solvent such as hexane.
-
The flask is cooled to the desired reaction temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
The initiator, BF₃·OEt₂, is added dropwise to the stirred solution via syringe.
-
The polymerization is allowed to proceed for a set amount of time.
-
The reaction is terminated by the addition of a protic solvent, such as methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
The polymer is characterized by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn and Mw) and polydispersity index (PDI).
Radical Polymerization of 1-Hexene and 4-Methyl-1-pentene
Initiator: Azobisisobutyronitrile (AIBN)
Protocol:
-
The monomer (1-hexene or 4-methyl-1-pentene) and AIBN are dissolved in a suitable solvent (e.g., toluene) in a reaction vessel.
-
The solution is degassed by several freeze-pump-thaw cycles.
-
The vessel is heated to the desired polymerization temperature (typically 60-80 °C) to initiate the decomposition of AIBN and start the polymerization.
-
The reaction is allowed to proceed for a specific time.
-
The polymerization is quenched by cooling the reaction mixture and exposing it to air.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.
-
Characterization is performed using GPC.
Anionic Polymerization of 1-Hexene and 4-Methyl-1-pentene
Initiator: n-Butyllithium (n-BuLi)
Protocol:
-
A rigorously dried and inerted reaction flask is charged with a dry, non-polar solvent like hexane and the purified monomer.
-
The solution is cooled to the desired temperature (e.g., 0 °C or room temperature).
-
n-BuLi is added via syringe to initiate the polymerization. The reaction is often accompanied by a color change.
-
The polymerization proceeds, and due to the living nature of the reaction, can continue as long as monomer is available.
-
The reaction is terminated by the addition of a proton source, such as degassed methanol.
-
The polymer is precipitated, collected, and dried as described in the previous protocols.
-
GPC analysis is used to determine molecular weight and PDI.
Coordination Polymerization of 1-Hexene and 4-Methyl-1-pentene
Catalyst System: Ziegler-Natta catalyst (e.g., TiCl₄/Al(C₂H₅)₃)
Protocol:
-
A polymerization reactor is charged with a dry, inert solvent (e.g., heptane) and the purified monomer.
-
The triethylaluminum (Al(C₂H₅)₃) cocatalyst is added to the reactor.
-
The titanium tetrachloride (TiCl₄) catalyst is then introduced to initiate polymerization.
-
The polymerization is carried out at a controlled temperature and pressure for a defined period.
-
The reaction is terminated by adding an alcohol (e.g., isopropanol) to destroy the catalyst.
-
The polymer is washed to remove catalyst residues, then precipitated, filtered, and dried.
-
The resulting polymer is analyzed by GPC.[6]
Visualizing the Reactivity Differences
The following diagrams illustrate the key mechanistic steps and factors influencing the reactivity of linear and branched alkenes in different polymerization types.
Caption: Cationic polymerization favors branched alkenes that form more stable carbocation intermediates.
Caption: Radical polymerization favors less sterically hindered linear alkenes.
Caption: Steric hindrance from branching can affect monomer coordination in coordination polymerization.
Conclusion
The choice between a linear and a branched alkene monomer has significant consequences for the polymerization process and the final polymer properties. While linear alkenes often exhibit higher reactivity in radical and anionic polymerizations due to reduced steric hindrance, branched alkenes are typically favored in cationic polymerizations due to the formation of more stable carbocation intermediates. In coordination polymerization, the interplay between the catalyst and monomer structure is complex, with steric factors playing a crucial role. A thorough understanding of these principles is essential for the rational design and synthesis of polymers with desired molecular weights, architectures, and functionalities for advanced applications in research, and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Coordination polymerization - Wikipedia [en.wikipedia.org]
- 6. Polymerization of Hexene-1 and Propylene over Supported Titanium–Magnesium Catalyst: Comparative Data on the Polymerization Kinetics and Molecular Weight Characteristics of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homo-Polymerization of 1-Hexene Catalysed by O^N^N (Salicylaldimine)Iron(III) Pre-Catalysts to Branched Poly(1-hexene) [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Spectroscopic comparison of 3,3-Dimethyl-1-octene with its constitutional isomers
A Spectroscopic Showdown: 3,3-Dimethyl-1-octene and Its Constitutional Isomers
In the world of organic chemistry, compounds with the same molecular formula but different structural arrangements, known as constitutional isomers, often exhibit distinct physical, chemical, and spectroscopic properties. This guide provides a detailed comparative analysis of the spectroscopic characteristics of this compound and a selection of its constitutional isomers: 4,5-Dimethyl-1-octene, and 2-Ethyl-1-octene. By examining their Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, we can elucidate the structural nuances that give each molecule its unique spectral fingerprint. This information is invaluable for researchers in fields ranging from synthetic chemistry to drug development for the precise identification and characterization of these compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its selected constitutional isomers.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~3077, ~1642, ~910, ~990 | =C-H stretch, C=C stretch, C-H bend (out-of-plane) |
| 4,5-Dimethyl-1-octene | ~3078, ~1641, ~911, ~993 | =C-H stretch, C=C stretch, C-H bend (out-of-plane) |
| 2-Ethyl-1-octene | ~3078, ~1645, ~888 | =C-H stretch, C=C stretch, C-H bend (out-of-plane) |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Approximate Chemical Shifts, δ)
| Compound | Vinylic Protons (δ, ppm) | Allylic Protons (δ, ppm) | Alkyl Protons (δ, ppm) |
| This compound | 5.7-5.9 (1H, m), 4.8-5.0 (2H, m) | - | 0.8-1.4 (17H, m) |
| 4,5-Dimethyl-1-octene | 5.6-5.8 (1H, m), 4.9-5.1 (2H, m) | ~2.0 (1H, m) | 0.8-1.6 (16H, m) |
| 2-Ethyl-1-octene | ~4.7 (2H, s) | ~2.0 (2H, q) | 0.8-1.4 (16H, m) |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Approximate Chemical Shifts, δ)
| Compound | Vinylic Carbons (δ, ppm) | Allylic Carbons (δ, ppm) | Alkyl Carbons (δ, ppm) |
| This compound | ~146, ~110 | ~37 | ~38, ~32, ~30, ~29, ~23, ~14 |
| 4,5-Dimethyl-1-octene | ~143, ~112 | ~45, ~37 | ~34, ~29, ~23, ~20, ~14, ~11 |
| 2-Ethyl-1-octene | ~150, ~108 | ~31 | ~40, ~29, ~27, ~23, ~14, ~12 |
Table 4: Mass Spectrometry (MS) Data (Key Fragments, m/z)
| Compound | Molecular Ion (M⁺) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| This compound | 140 | 69 | 41, 55, 83, 111 |
| 4,5-Dimethyl-1-octene | 140 | 41 | 55, 69, 83, 97 |
| 2-Ethyl-1-octene | 140 | 55 | 41, 69, 83, 111 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each key experiment.
Infrared (IR) Spectroscopy
A thin film of the neat liquid sample was prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the clean plates was recorded and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a proton frequency of 300 MHz or higher. Samples were prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃), which also served as the internal standard (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm). ¹H NMR data are reported as chemical shifts in parts per million (ppm) downfield from tetramethylsilane (TMS), with multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and integration. ¹³C NMR spectra were typically recorded with proton decoupling, and chemical shifts are reported in ppm relative to TMS.
Mass Spectrometry (MS)
Mass spectra were obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample was introduced into the GC, which was equipped with a capillary column (e.g., DB-5ms). The GC oven temperature was programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of any impurities. The separated components then entered the mass spectrometer, which operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratios (m/z) of the resulting fragments were recorded.
Visualizations
The following diagrams illustrate the logical relationships and experimental workflows discussed in this guide.
Caption: Structure dictates the unique spectroscopic fingerprint.
Caption: From sample to structure: a spectroscopic workflow.
Assuring Purity: A Guide to Confirming the Absence of Isomeric Impurities in 3,3-Dimethyl-1-octene
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. In the synthesis of novel chemical entities, even subtle variations in the structure of a reagent, such as the presence of isomeric impurities, can lead to unforeseen side reactions and the generation of impure final products. This guide provides a comprehensive comparison of analytical methodologies for confirming the absence of isomeric impurities in samples of 3,3-Dimethyl-1-octene, a valuable building block in organic synthesis.
This document outlines a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation and identification of potential isomeric impurities in this compound. The provided experimental data, including Kovats retention indices and key mass spectral fragmentation patterns, will enable researchers to confidently assess the purity of their samples.
Comparison of this compound and Potential Isomeric Impurities
The primary challenge in analyzing this compound for isomeric impurities lies in the subtle structural similarities between the target molecule and its potential isomers. These can include positional isomers, where the double bond is located at a different position within the carbon chain, and skeletal isomers, which have a different branching structure of the carbon backbone. Separation and identification of these closely related compounds require high-resolution analytical techniques.
The following table summarizes the key analytical discriminators for this compound and a selection of its potential isomeric impurities. The Kovats retention index (RI) is a standardized measure of a compound's elution time in gas chromatography, providing a more consistent value than retention time alone.[1] Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which can be used for structural elucidation.
| Compound | Molecular Formula | CAS Number | Kovats Retention Index (Semi-standard non-polar column) | Key Mass Spectral Fragments (m/z) |
| This compound | C10H20 | 74511-51-6 | 1151[2] | 57, 83, 97, 112, 125, 140 (M+) |
| 2,7-Dimethyl-1-octene | C10H20 | 33718-03-5 | Not readily available | 41, 55, 69, 83, 97, 112, 140 (M+)[3] |
| 2,6-Dimethyl-2-octene | C10H20 | 4057-42-5 | Not readily available | 41, 55, 69, 83, 97, 125, 140 (M+)[4] |
| 3,3-Dimethyloctane | C10H22 | 4110-44-5 | 934 (on OV-101)[5] | 43, 57, 71, 85, 99, 113, 142 (M+)[5][6] |
Experimental Protocol: GC-MS Analysis
This section details the methodology for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis to identify and quantify potential isomeric impurities in this compound samples.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in high-purity hexane and dilute to the mark.
-
Transfer an aliquot of the solution into a 2 mL autosampler vial for GC-MS analysis.
2. Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent) with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of hydrocarbon isomers.[7][8]
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Maintain at 200 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 35-350
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Search for the presence of other peaks in the chromatogram.
-
Compare the mass spectra of any additional peaks with a reference library (e.g., NIST Mass Spectral Library) to tentatively identify potential isomeric impurities.
-
Calculate the Kovats retention index for all detected peaks using a series of n-alkane standards run under the same chromatographic conditions. Compare the calculated indices with the values in the table above and in literature databases for confirmation.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the logical workflow for sample analysis and data interpretation.
Caption: Experimental Workflow for Impurity Analysis.
Caption: Logical Relationship for Impurity Confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H20 | CID 549578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,7-Dimethyl-1-octene | C10H20 | CID 544774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Octene, 2,6-dimethyl- [webbook.nist.gov]
- 5. Octane, 3,3-dimethyl- [webbook.nist.gov]
- 6. Octane, 3,3-dimethyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 3,3-Dimethyl-1-octene
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of sterically hindered alkenes is paramount for designing efficient and selective synthetic routes. This guide provides a comparative analysis of 3,3-Dimethyl-1-octene, a sterically encumbered alkene, against its linear counterpart, 1-octene, across a range of fundamental organic reactions. By examining the influence of the bulky gem-dimethyl group at the allylic position, this document offers insights into expected reactivity, selectivity, and proposes experimental frameworks for validation.
The presence of a quaternary carbon adjacent to the double bond in this compound introduces significant steric shielding. This structural feature is anticipated to dramatically influence its participation in reactions that involve approach to the double bond or the allylic position. This guide explores these effects in hydrogenation, hydroboration-oxidation, epoxidation, and the Heck reaction, providing a predictive comparison to the more accessible 1-octene.
Catalytic Hydrogenation
Catalytic hydrogenation of alkenes to alkanes is a fundamental transformation. However, the efficiency of this reaction is highly sensitive to the steric environment of the double bond.[1] For sterically hindered alkenes, specialized and highly active catalysts are often required to overcome the steric barrier.[2][3]
Predicted Performance Comparison
| Alkene | Predicted Ease of Hydrogenation | Catalyst Requirement | Rationale |
| 1-Octene | High | Standard catalysts (e.g., Pd/C, PtO2) under mild conditions. | The double bond is readily accessible to the catalyst surface. |
| This compound | Low | Requires more active or specialized catalysts (e.g., Crabtree's catalyst, specific Fe or Ni complexes) and potentially harsher conditions (higher pressure/temperature).[2][3] | The gem-dimethyl group sterically hinders the approach of the alkene to the catalyst surface. |
Experimental Protocol: Comparative Catalytic Hydrogenation
Objective: To compare the rate of hydrogenation of 1-octene and this compound using a standard catalyst.
Materials:
-
1-Octene
-
This compound
-
Palladium on carbon (10 wt. %)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar pressure vessel
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a pressure vessel, a solution of the alkene (1-octene or this compound, 1.0 mmol) in anhydrous ethanol (10 mL) is prepared.
-
Palladium on carbon (5 mol %) is carefully added to the solution.
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 4 atm.[2]
-
The reaction mixture is stirred vigorously at room temperature.
-
Aliquots are taken at regular intervals (e.g., 1, 2, 4, 8, and 24 hours), filtered through a short plug of celite, and analyzed by GC-MS to determine the conversion of the alkene to the corresponding alkane.
Expected Outcome: 1-Octene is expected to reach full conversion to octane in a much shorter timeframe than this compound. The hydrogenation of this compound may be significantly slower or incomplete under these conditions, demonstrating the impact of steric hindrance.
References
Performance Comparison of Catalysts for the Synthesis of 3,3-Dimethyl-1-octene: A Review of Available Data
This guide, therefore, cannot provide a direct comparison of catalyst performance for the target molecule due to the absence of published experimental data. Instead, we will outline general synthetic methodologies that are theoretically applicable for the synthesis of 3,3-Dimethyl-1-octene and provide a generalized experimental workflow for evaluating potential catalysts, should they be developed in the future.
Potential Synthetic Pathways
The synthesis of a substituted alkene like this compound can be approached through several established organic synthesis reactions. The two most prominent methods are the Wittig reaction and the Grignard reaction.
Wittig Reaction
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from a carbonyl compound (an aldehyde or ketone) and a phosphorus ylide (the Wittig reagent). To synthesize this compound via this route, one could react 2,2-dimethylhexanal with methylenetriphenylphosphorane (Ph₃P=CH₂).
Theoretical Reaction:
The performance of this reaction would depend on the specific reaction conditions, including the choice of solvent and the method of ylide generation.
Grignard Reaction
Another plausible approach involves the use of a Grignard reagent. A Grignard reagent, an organomagnesium halide, can act as a nucleophile, attacking an electrophilic carbon atom. For the synthesis of this compound, one could envision the reaction of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) with 2-bromo-2-methylhexane.
Theoretical Reaction:
The success of this reaction would be contingent on factors such as the stability of the Grignard reagent and the potential for competing elimination reactions.
Generalized Experimental Workflow for Catalyst Evaluation
For researchers aiming to develop and evaluate catalysts for the synthesis of this compound, a systematic experimental workflow is crucial. The following diagram illustrates a general procedure for such an investigation.
Caption: Generalized workflow for catalyst performance evaluation.
Data Presentation for Future Research
Should experimental data become available, a structured table would be essential for comparing the performance of different catalysts. The table below provides a template for summarizing key quantitative data.
| Catalyst | Precursor(s) | Reaction Temperature (°C) | Reaction Pressure (bar) | Solvent | Conversion (%) | Selectivity for this compound (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Catalyst A | |||||||||
| Catalyst B | |||||||||
| Catalyst C |
Conclusion
The synthesis of this compound via catalytic routes remains an unexplored area in the current body of scientific literature. While general organic synthesis methods like the Wittig and Grignard reactions offer potential pathways, specific catalysts and their performance metrics have not been reported. Future research in this area would require the development of novel catalytic systems and a systematic evaluation of their performance using a structured experimental approach as outlined in this guide. The establishment of such data would be invaluable for researchers, scientists, and professionals in drug development and fine chemical synthesis.
A Comparative Guide to the Quantitative Analysis of 3,3-Dimethyl-1-octene in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of the branched alkene, 3,3-Dimethyl-1-octene, in a typical reaction mixture: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an appropriate analytical method is critical for accurate reaction monitoring, yield determination, and quality control in research and drug development. This document presents objective comparisons of these techniques, supported by representative experimental data and detailed methodologies.
At a Glance: Comparison of Analytical Techniques
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation by volatility and partitioning, detection by ion generation in a flame. | Separation by volatility and partitioning, detection by mass-to-charge ratio. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. |
| Quantitation | Based on the peak area relative to an internal or external standard. | Based on the peak area of a specific ion (SIM mode) relative to an internal standard. | Based on the integral of a specific resonance relative to an internal standard. |
| Selectivity | Good for separating volatile compounds. Co-elution can be an issue. | Excellent, provides structural information for peak identification. | Excellent, provides detailed structural information. |
| Sensitivity | High for hydrocarbons. | Very high, especially in Selected Ion Monitoring (SIM) mode. | Lower than GC-based methods. |
| Sample Prep | Dilution with a volatile solvent, addition of internal standard. | Dilution with a volatile solvent, addition of internal standard. | Dissolution in a deuterated solvent, addition of internal standard. |
| Analysis Time | Relatively fast (typically 10-30 minutes per sample). | Similar to GC-FID. | Relatively fast (typically 5-15 minutes per sample). |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. | Highest instrument and operational cost. |
| Strengths | Robust, reliable, and cost-effective for routine analysis of known compounds. | Unambiguous peak identification, high sensitivity. | Non-destructive, provides structural verification, highly accurate with proper methodology. |
| Limitations | Co-eluting impurities can interfere with quantification. Does not provide structural confirmation. | More complex instrumentation and data analysis. | Lower sensitivity, requires higher sample concentration. |
Quantitative Performance Data
The following tables summarize representative quantitative data for the analysis of a hypothetical reaction mixture containing this compound. These values are based on typical performance characteristics of each technique.
Table 1: GC-FID Quantitative Analysis Results
| Parameter | Value |
| Retention Time of this compound | 8.52 min |
| Retention Time of Internal Standard (Dodecane) | 10.25 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~5 µg/mL |
| Limit of Quantitation (LOQ) | ~15 µg/mL |
| Precision (%RSD, n=5) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Table 2: GC-MS (SIM Mode) Quantitative Analysis Results
| Parameter | Value |
| Retention Time of this compound | 8.52 min |
| Quantifier Ion (m/z) | 69 |
| Qualifier Ions (m/z) | 83, 111 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Precision (%RSD, n=5) | < 3% |
| Accuracy (% Recovery) | 97-103% |
Table 3: qNMR Quantitative Analysis Results
| Parameter | Value |
| Chemical Shift of Analyte Proton (vinyl) | ~5.8 ppm (dd) |
| Chemical Shift of Internal Standard (1,3,5-Trimethoxybenzene) | ~6.1 ppm (s) |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~50 µg/mL |
| Limit of Quantitation (LOQ) | ~150 µg/mL |
| Precision (%RSD, n=5) | < 1.5% |
| Accuracy (% Purity) | 98.5-101.5% |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point and may require optimization for specific reaction mixtures and instrumentation.
Protocol 1: Quantitative Analysis by GC-FID
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 2 mL GC vial.
-
Add 1.0 mL of a dodecane internal standard solution (ISTD) in hexane (concentration of ~5 mg/mL, accurately prepared).
-
Cap the vial and vortex thoroughly.
-
-
GC-FID Conditions:
-
GC System: Agilent 8890 GC with FID or equivalent.[1]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
FID Temperature: 300 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Helium): 25 mL/min
-
-
Quantitation:
-
Perform a multi-point calibration using standard solutions of this compound with the same concentration of dodecane ISTD.
-
Calculate the concentration of this compound in the reaction mixture based on the peak area ratio of the analyte to the ISTD and the calibration curve.
-
Protocol 2: Quantitative Analysis by GC-MS (SIM Mode)
-
Sample Preparation:
-
Follow the same procedure as for GC-FID, using an internal standard that does not have overlapping mass fragments with the analyte, for instance, an isotopically labeled analog if available, or a different hydrocarbon like dodecane.
-
-
GC-MS Conditions:
-
GC-MS System: Agilent 8890/5977B GC/MSD or equivalent.[1]
-
GC conditions: Use the same column and temperature program as for the GC-FID analysis.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
SIM Ions for this compound:
-
Quantifier ion: m/z 69
-
Qualifier ions: m/z 83, 111
-
-
SIM Ion for Dodecane (ISTD):
-
Quantifier ion: m/z 57
-
Qualifier ions: m/z 71, 85
-
-
Dwell Time: 100 ms per ion.
-
-
Quantitation:
-
Create a calibration curve by plotting the ratio of the peak area of the quantifier ion for this compound to the quantifier ion of the ISTD against the concentration of the analyte.
-
Confirm the identity of the analyte peak by verifying the presence of the qualifier ions at the expected retention time and their relative abundance ratios.
-
Protocol 3: Quantitative Analysis by qNMR
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the reaction mixture into an NMR tube.
-
Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene) into the same NMR tube.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the tube and gently invert to ensure complete dissolution.
-
-
¹H-NMR Acquisition Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: CDCl₃
-
Pulse Program: zg30 (30° pulse angle)
-
Number of Scans (ns): 16
-
Dummy Scans (ds): 4
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
-
Acquisition Time (aq): 4 seconds
-
Spectral Width (sw): 20 ppm
-
Temperature: 298 K
-
-
Data Processing and Quantitation:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the vinyl proton at ~5.8 ppm, which corresponds to 1 proton).
-
Integrate a well-resolved signal of the internal standard (e.g., the aromatic protons of 1,3,5-trimethoxybenzene at ~6.1 ppm, which corresponds to 3 protons).
-
Calculate the molar ratio and subsequently the concentration or purity of this compound using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_ISTD / Integral_ISTD) * (M_ISTD / M_analyte) * (Weight_ISTD / Weight_sample_mixture) * Purity_ISTD
Where:
-
N_protons is the number of protons giving rise to the integrated signal.
-
M is the molar mass.
-
Purity_ISTD is the certified purity of the internal standard.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound using the compared techniques.
Caption: Workflow for quantitative analysis of this compound.
References
Differentiating 3,3-Dimethyl-1-octene and Its Structural Isomers by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of chemical structures is paramount. Structural isomers, molecules with the same molecular formula but different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. Mass spectrometry stands as a powerful analytical technique for differentiating such isomers by exploiting their unique fragmentation patterns upon ionization.
This guide provides a comparative analysis of the mass spectral data of 3,3-Dimethyl-1-octene and several of its C10H20 structural isomers. By examining their characteristic fragment ions, researchers can confidently distinguish between these closely related compounds. This guide includes a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis and visual representations of fragmentation pathways and analytical workflows.
Comparative Analysis of Mass Spectra
The differentiation of C10H20 isomers by electron ionization mass spectrometry (EI-MS) is predicated on the principle that different molecular structures will fragment in distinct and reproducible ways. The resulting mass spectrum serves as a molecular fingerprint. Below is a summary of the key mass spectral data for this compound and five of its structural isomers.
| Compound | Structure | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Relative Intensities |
| This compound | 140 | 57 (100%), 41 (80%), 83 (70%), 69 (50%) | |
| 1-Decene | 140 | 41 (100%), 55 (85%), 69 (60%), 83 (50%), 97 (30%) | |
| 2-Decene | 140 | 55 (100%), 41 (90%), 69 (50%), 83 (40%) | |
| 4-Decene | 140 | 55 (100%), 69 (95%), 41 (80%), 83 (30%) | |
| Cyclodecane | 140 | 41 (100%), 55 (90%), 69 (80%), 83 (30%), 97 (20%) | |
| Ethylcyclooctane | 140 | 111 (100%), 41 (80%), 55 (70%), 69 (60%) |
Interpreting the Fragmentation Patterns
The observed fragment ions provide significant clues to the original molecular structure. Here, we propose the major fragmentation pathways leading to the most abundant ions for this compound and a representative isomer, 1-Decene.
This compound: The base peak at m/z 57 is characteristic of a tert-butyl cation, formed by cleavage alpha to the double bond and adjacent to the quaternary carbon. This is a highly stable carbocation, hence its high abundance. The peak at m/z 83 results from the loss of a butyl radical, while the ion at m/z 41 is a common allyl cation.
1-Decene: In contrast, the mass spectrum of 1-decene is dominated by a series of alkenyl cations at m/z 41, 55, 69, and 83, arising from cleavage at different points along the straight carbon chain. The absence of a prominent m/z 57 peak is a key differentiator from this compound.
Experimental Protocol: GC-MS Analysis of C10H20 Isomers
The following is a general protocol for the analysis of volatile hydrocarbons like this compound and its isomers using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating these nonpolar hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain 150 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 200.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent.
Sample Preparation:
-
Prepare dilute solutions (e.g., 100 ppm) of the individual isomers in a volatile solvent such as hexane or pentane.
-
Inject 1 µL of the prepared solution into the GC-MS system.
Visualizing the Differentiation Workflow and Fragmentation
To further clarify the process of distinguishing these isomers, the following diagrams, generated using the DOT language, illustrate the logical workflow and key fragmentation pathways.
Caption: Logical workflow for the differentiation of C10H20 isomers.
Caption: Primary fragmentation of this compound.
Caption: Primary fragmentation of 1-Decene.
By utilizing the provided data and methodologies, researchers can effectively employ mass spectrometry to distinguish between this compound and its structural isomers, ensuring accurate compound identification in their scientific endeavors.
Safety Operating Guide
Prudent Disposal of 3,3-Dimethyl-1-octene: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 3,3-Dimethyl-1-octene could not be located. This guide is based on the general properties and disposal procedures for flammable liquid hydrocarbons. Researchers, scientists, and drug development professionals must obtain the substance-specific SDS from their supplier for definitive guidance and before handling or disposing of this chemical.
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This compound, as a flammable hydrocarbon, requires careful handling and adherence to established disposal protocols. This document provides essential safety and logistical information to guide laboratory professionals in the proper disposal of this substance.
Immediate Safety and Handling Precautions
When handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to prevent the buildup of flammable vapors.[1] Standard laboratory personal protective equipment (PPE) should be worn at all times, including closed-toe shoes, flame-resistant lab coats, safety glasses or goggles, and appropriate chemical-resistant gloves.[1][2][3] Sources of ignition such as open flames, hot surfaces, and sparks from electrical equipment must be strictly avoided in the handling and storage areas.[1]
Step-by-Step Disposal Procedure
The disposal of this compound is regulated as a hazardous waste due to its flammability. Under no circumstances should this chemical be poured down the drain or disposed of with general refuse.[4][5][6][7]
-
Waste Collection: Collect waste this compound in a designated, properly labeled, and chemically compatible container.[4][6] The container should be kept tightly closed when not in use to minimize the release of flammable vapors.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and an indication of its flammable nature.[6]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.[8] It should be segregated from incompatible materials, particularly oxidizing agents. Storage areas should be equipped with appropriate fire suppression systems.
-
Engage a Licensed Professional: The disposal of flammable hazardous waste must be handled by a licensed and certified hazardous waste disposal company.[4] These companies are equipped to transport and dispose of the chemical in accordance with all federal, state, and local regulations.[9]
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in line with your institution's and regulatory requirements.
Quantitative Data for Flammable Hydrocarbons
The following table summarizes typical quantitative data for flammable hydrocarbons similar to this compound. Note: These values are for illustrative purposes only and may not represent the exact properties of this compound. The specific SDS must be consulted for accurate data.
| Property | Typical Value Range for Flammable Alkenes | Significance |
| Flash Point | < 60 °C (140 °F) | The lowest temperature at which the liquid can produce enough vapor to form an ignitable mixture with air.[8][9] A low flash point indicates a high fire hazard. |
| Boiling Point | Varies | The temperature at which the liquid turns into a vapor. This affects its volatility. |
| Vapor Density | Heavier than air | Vapors can accumulate in low-lying areas, increasing the risk of ignition from a distant source.[1] |
Experimental Protocols
Detailed experimental protocols involving this compound should be developed based on the specific procedures outlined in the substance's Safety Data Sheet. These protocols must include measures to control ignition sources, ensure adequate ventilation, and have emergency procedures in place for spills or fires.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. Your Guide to Flammable and Combustible Liquid Safety [int-enviroguard.com]
- 4. vinciresponse.co.uk [vinciresponse.co.uk]
- 5. actenviro.com [actenviro.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. triumvirate.com [triumvirate.com]
- 8. mlienvironmental.com [mlienvironmental.com]
- 9. How Do You Discard Class 3 Flammable Liquids List Chemicals? [ewastedisposal.net]
Personal protective equipment for handling 3,3-Dimethyl-1-octene
Essential Safety and Handling Guide for 3,3-Dimethyl-1-octene
For Immediate Reference by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound, tailored for research, scientific, and drug development applications. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1] It may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| Protection Type | Specific Recommendations | Rationale & Citation |
| Eye and Face Protection | Chemical safety glasses are a minimum requirement. A face shield should be worn in situations with a potential for splashing. | To prevent eye contact which can cause serious irritation. Equipment should be approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Chemically resistant gloves must be worn. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact. A lab coat or chemical-resistant apron is also recommended. | To prevent skin irritation from direct contact.[1] Disposable gloves are often preferred to avoid issues with decontamination.[2][3] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, is essential. If ventilation is insufficient or for higher-level exposures, use a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor). | To prevent respiratory tract irritation.[1] For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be sufficient, while for higher levels, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator is recommended.[1] |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes by consistently wearing the specified PPE.[1]
-
Ground all equipment when transferring the substance to prevent static discharge, as it is a flammable liquid.[4]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
-
The storage area should be designated for flammable liquids.[6]
Disposal Plan
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a suitable, labeled, and closed container.[1][4]
Disposal Procedure:
-
Dispose of this chemical and its container through a licensed professional waste disposal service.[1]
-
Do not dispose of it down the drain or into the environment.[5]
-
Contaminated packaging should be treated as unused product for disposal purposes.[1]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Consult a physician.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1]
-
If swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1]
Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. multimedia.3m.com [multimedia.3m.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
